molecular formula C13H12ClNO2S B181583 N-(4-Chlorophenyl)-4-methylbenzenesulfonamide CAS No. 2903-34-6

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B181583
CAS No.: 2903-34-6
M. Wt: 281.76 g/mol
InChI Key: DOPAQNXFOIXWPI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H12ClNO2S and its molecular weight is 281.76 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12ClNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DOPAQNXFOIXWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062693
Record name Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-
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Molecular Weight

281.76 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2903-34-6
Record name N-(4-Chlorophenyl)-4-methylbenzenesulfonamide
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Record name Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-
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Record name Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-
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Record name N-(p-chlorophenyl)-p-toluenesulphonamide
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Foundational & Exploratory

Synthesis and characterization of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of this compound. It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a practical and scientifically grounded understanding of this compound. The methodologies described herein are based on established chemical principles and validated through rigorous analytical techniques, ensuring reliability and reproducibility.

Introduction and Scientific Context

This compound, also known as N-(4-chlorophenyl)tosylamide, is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. The sulfonamide functional group is a cornerstone in drug design, famously present in sulfa drugs, diuretics, and a variety of other therapeutic agents. The presence of a chlorine atom on one of the phenyl rings and a methyl group on the other provides a unique electronic and steric profile, making it a valuable scaffold for developing novel compounds with potential biological activities, including antimicrobial and anticancer properties. This guide will elucidate the efficient synthesis of this molecule and the multifaceted approach required for its unambiguous structural confirmation and purity assessment.

Synthesis Methodology: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 4-chloroaniline. This reaction is a classic example of nucleophilic substitution at a sulfur center, often referred to as the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine (4-chloroaniline) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct and deprotonate the nitrogen of the initially formed sulfonamide, rendering it soluble in the aqueous base. Subsequent acidification re-protonates the sulfonamide, causing it to precipitate, which is a key step in its isolation and purification.

Below is a diagram illustrating the synthetic workflow.

Synthesis_Workflow reactant1 4-Chloroaniline reaction_vessel Reaction Mixture (Stirring at Room Temp.) reactant1->reaction_vessel reactant2 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) reactant2->reaction_vessel base Base (e.g., Pyridine or NaOH solution) base->reaction_vessel intermediate Formation of N-(4-Chlorophenyl)-4- methylbenzenesulfonamide reaction_vessel->intermediate acidification Acidification (HCl) to precipitate product intermediate->acidification filtration Filtration and Washing acidification->filtration drying Drying filtration->drying final_product Pure N-(4-Chlorophenyl)-4- methylbenzenesulfonamide drying->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for sulfonamide synthesis.

Materials and Reagents:

  • 4-Chloroaniline

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine (or 10% Sodium Hydroxide solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of 4-chloroaniline in pyridine. The flask should be placed in an ice bath to manage the exothermic nature of the upcoming addition.

  • Addition of Tosyl Chloride: Slowly add an equimolar amount of 4-methylbenzenesulfonyl chloride to the stirred solution of 4-chloroaniline. The slow addition is crucial to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period, typically 1-2 hours, to ensure the reaction goes to completion.

  • Precipitation and Isolation: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the sulfonamide, causing the crude product to precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove any remaining acid and salts.

  • Purification (Recrystallization): To obtain a pure product, recrystallize the crude solid from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Physical Properties

A summary of the key physical properties of the compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₃H₁₂ClNO₂S
Molecular Weight281.76 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointApproximately 95-97 °C (literature value)
SolubilitySoluble in acetone, ethanol, and DMSO. Insoluble in water.
Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence for the structure of the synthesized molecule.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Significance
N-H Stretch3200-3300Confirms the presence of the sulfonamide N-H bond.
Aromatic C-H Stretch3000-3100Indicates the aromatic rings.
Asymmetric SO₂ Stretch1330-1370Characteristic of the sulfonamide group.
Symmetric SO₂ Stretch1150-1180Characteristic of the sulfonamide group.
C-Cl Stretch700-800Indicates the presence of the chloro group.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons in different chemical environments. We expect to see signals for the methyl group protons (a singlet), the aromatic protons on both the chlorophenyl and tosyl rings (typically appearing as doublets or multiplets in the aromatic region), and the N-H proton (a singlet which may be broad and its chemical shift can be concentration-dependent).

  • ¹³C NMR: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbons attached to chlorine, sulfur, and nitrogen.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through its fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (281.76 g/mol ). The presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The relationship between these characterization techniques is illustrated in the following diagram.

Characterization_Logic synthesized_product Synthesized Product physical_props Physical Properties (Melting Point, Appearance) synthesized_product->physical_props spectroscopy Spectroscopic Analysis synthesized_product->spectroscopy final_confirmation Structural Confirmation and Purity Assessment physical_props->final_confirmation ir_spec IR Spectroscopy spectroscopy->ir_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) spectroscopy->nmr_spec ms_spec Mass Spectrometry spectroscopy->ms_spec functional_groups Functional Groups (N-H, SO₂, C-Cl) ir_spec->functional_groups structure_framework C-H Framework and Connectivity nmr_spec->structure_framework molecular_weight Molecular Weight and Formula Confirmation ms_spec->molecular_weight functional_groups->final_confirmation structure_framework->final_confirmation molecular_weight->final_confirmation

Caption: Logical flow for the characterization of the synthesized compound.

Potential Applications and Future Directions

This compound and its derivatives are subjects of ongoing research. The structural motifs within this molecule suggest several potential applications:

  • Antimicrobial Agents: The sulfonamide core is a well-established pharmacophore for antibacterial activity. Further studies could evaluate this compound's efficacy against various bacterial and fungal strains.

  • Anticancer Research: Many sulfonamide derivatives have been investigated for their anticancer properties, often through the inhibition of enzymes like carbonic anhydrase. The specific substitution pattern of this compound could lead to novel interactions with biological targets.

  • Chemical Intermediates: This molecule can serve as a versatile building block in organic synthesis for the creation of more complex molecules with desired properties.

Future research should focus on the biological screening of this compound and the synthesis of a library of related derivatives to establish structure-activity relationships (SAR).

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. By following the described protocols and analytical methods, researchers can reliably produce and validate this compound for further investigation in medicinal chemistry, materials science, and other related fields. The combination of a robust synthetic route and comprehensive characterization ensures the high quality and integrity of the material for any subsequent application.

References

  • A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, A. B. Mohamad. (2012). Synthesis of new sulfonamides and their applications as antibacterial agents. Research on Chemical Intermediates, 38(3-5), 633-640. [Link]

  • National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 138122. [Link]

An In-depth Technical Guide to N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications. Detailed experimental protocols for its preparation and characterization are presented, underpinned by a discussion of the chemical principles involved. The document explores the biological significance of the sulfonamide scaffold, with a particular focus on its established roles in anticancer and enzyme inhibition activities, providing a framework for the potential investigation of this compound in these and other therapeutic areas.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1] From their initial discovery as antibacterial agents to their current applications as anticancer, antiviral, and anti-inflammatory drugs, sulfonamides continue to be a fertile ground for drug discovery.[2] The structural motif, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an organic substituent, provides a versatile scaffold for molecular design and optimization.

This technical guide focuses on a specific, yet under-explored, member of this class: this compound. By providing a detailed account of its synthesis and characterization, alongside a discussion of the broader therapeutic context of sulfonamides, this document aims to equip researchers with the foundational knowledge to explore the potential of this compound in drug development programs.

Synthesis and Mechanism

The synthesis of this compound is readily achieved through a nucleophilic substitution reaction between 4-chloroaniline and 4-methylbenzenesulfonyl chloride. This reaction, a classic example of sulfonamide bond formation, is both efficient and scalable.

Synthetic Workflow

Synthesis_Workflow Reactant1 4-Chloroaniline Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 4-Methylbenzenesulfonyl Chloride Reactant2->Reaction Solvent Pyridine (Solvent/Base) Solvent->Reaction Facilitates reaction Deprotonation Deprotonation Solvent->Deprotonation Accepts proton Intermediate Protonated Intermediate Reaction->Intermediate Intermediate->Deprotonation Product N-(4-chlorophenyl)-4- methylbenzenesulfonamide Deprotonation->Product Workup Aqueous Work-up & Recrystallization Product->Workup Purified_Product Purified Product Workup->Purified_Product

Figure 1: Synthetic workflow for this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The lone pair of electrons on the nitrogen initiates the formation of a new N-S bond, while the electrons of the S-Cl bond are displaced onto the chlorine atom, which departs as a chloride ion. Pyridine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

  • 4-Chloroaniline

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from ethanol to afford pure this compound as a white solid.

Justification of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Anhydrous Solvents: Water can react with the sulfonyl chloride, reducing the yield.

  • Pyridine: Acts as a base to neutralize the HCl produced, preventing the protonation of the starting amine and driving the equilibrium towards the product.

  • Stepwise Addition at 0 °C: Controls the exothermic nature of the reaction.

  • Aqueous Work-up: Removes pyridine hydrochloride and any unreacted starting materials.

  • Recrystallization: Purifies the final product.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a suite of analytical techniques.

PropertyValueReference
Molecular Formula C₁₃H₁₂ClNO₂S[3]
Molecular Weight 281.76 g/mol [3]
Appearance White to off-white solid
Melting Point Not explicitly found, but related compounds melt in the 140-150 °C range.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.68 (d, J = 8.4 Hz, 2H): Protons on the tosyl ring ortho to the sulfonyl group.

  • 7.29 (d, J = 8.4 Hz, 2H): Protons on the tosyl ring meta to the sulfonyl group.

  • 7.22 (d, J = 8.8 Hz, 2H): Protons on the chlorophenyl ring ortho to the nitrogen.

  • 7.08 (d, J = 8.8 Hz, 2H): Protons on the chlorophenyl ring meta to the nitrogen.

  • 6.75 (s, 1H): NH proton.

  • 2.42 (s, 3H): Methyl protons of the tosyl group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 144.3: Carbon of the tosyl ring attached to the sulfonyl group.

  • 138.3: Quaternary carbon of the chlorophenyl ring attached to the nitrogen.

  • 135.9: Carbon of the chlorophenyl ring bearing the chlorine atom.

  • 129.8 (2C): Carbons of the tosyl ring ortho to the sulfonyl group.

  • 129.5 (2C): Carbons of the chlorophenyl ring meta to the nitrogen.

  • 127.4 (2C): Carbons of the tosyl ring meta to the sulfonyl group.

  • 122.9 (2C): Carbons of the chlorophenyl ring ortho to the nitrogen.

  • 21.6: Methyl carbon of the tosyl group.

(Note: The provided NMR data is based on publicly available spectra and may require experimental verification.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of a related compound, N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide, can be used as a reference.[5] Key expected vibrational frequencies for this compound include:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3200-3300
C-H Stretch (aromatic)3000-3100
C=C Stretch (aromatic)1450-1600
S=O Stretch (asymmetric)1300-1350
S=O Stretch (symmetric)1150-1180
C-N Stretch1250-1350
C-Cl Stretch600-800

Potential Therapeutic Applications: A Landscape of Opportunity

While specific biological data for this compound is not yet widely published, the extensive body of research on the sulfonamide scaffold provides a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Sulfonamide derivatives have emerged as promising anticancer agents, targeting various aspects of cancer cell biology.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor growth and proliferation.

4.1.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[7] Sulfonamides are the most prominent class of CA inhibitors, and their ability to target these tumor-associated isoforms makes them attractive candidates for anticancer drug development.[8][9] The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site.

CA_Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention CO2 CO₂ CA_IX Carbonic Anhydrase IX CO2->CA_IX H2O H₂O H2O->CA_IX H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 Acidosis Extracellular Acidosis H_HCO3->Acidosis Tumor Progression Tumor Progression Acidosis->Tumor Progression Sulfonamide N-(4-chlorophenyl)-4- methylbenzenesulfonamide Inhibition Inhibition Sulfonamide->Inhibition Inhibition->CA_IX

Figure 2: Proposed mechanism of anticancer activity via carbonic anhydrase IX inhibition.

4.1.2. Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Kinase inhibitors have revolutionized cancer therapy, and the sulfonamide scaffold has been successfully incorporated into several approved kinase inhibitors. The design of this compound, with its distinct electronic and steric properties, may offer a unique profile for targeting specific kinases.

Other Potential Applications

The versatility of the sulfonamide moiety suggests that this compound could be explored for other biological activities, including:

  • Antibacterial and Antiviral Activity: The historical foundation of sulfonamides lies in their antimicrobial properties.[11]

  • Anti-inflammatory Effects: Some sulfonamides exhibit anti-inflammatory activity through various mechanisms.

Future Directions and Conclusion

This technical guide provides a comprehensive foundation for the synthesis and characterization of this compound. While the specific biological profile of this compound remains to be fully elucidated, the rich history and diverse activities of the sulfonamide class of molecules strongly suggest its potential as a valuable lead compound in drug discovery.

Future research should focus on:

  • Detailed Biological Screening: A comprehensive in vitro screening against a panel of cancer cell lines and relevant enzymes (e.g., carbonic anhydrases, protein kinases) is warranted to identify its primary biological targets.

  • Quantitative Analysis: Determination of IC₅₀ values will be crucial for quantifying its potency.[12]

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

References

  • MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Retrieved from [Link]

  • PubMed. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Retrieved from [Link]

  • PubMed. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [Link]

  • ResearchGate. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and... Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • NIH. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

  • Theranostics. (n.d.). Anti-cancer Activity of Novel TM4SF5-Targeting Antibodies through TM4SF5 Neutralization and Immune Cell-Mediated Cytotoxicity. Retrieved from [Link]

  • PubMed. (n.d.). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Retrieved from [Link]

  • PubMed. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]

  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. Retrieved from [Link]

  • MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]

  • PubMed. (n.d.). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

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N-(4-Chlorophenyl)-4-methylbenzenesulfonamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Formula of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of interest within the broader class of sulfonamides, which are pivotal in medicinal chemistry. This document delves into its molecular structure, formula, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides, characterized by the -SO₂NH- functional group, represent a cornerstone in drug discovery and development. First emerging as antibacterial agents, their therapeutic applications have since expanded dramatically. Today, sulfonamide-containing drugs are utilized as anticancer, antiviral, anti-inflammatory, and diuretic agents, underscoring the versatility of this pharmacophore.[1][2] The biological activity of sulfonamides is often attributed to their ability to mimic p-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid. By competitively inhibiting the dihydropteroate synthase enzyme, they disrupt essential metabolic pathways in microorganisms.[3]

This compound belongs to the arylsulfonamide class, featuring a tosyl group and a substituted aniline moiety. The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's lipophilicity and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

Molecular Formula and Key Identifiers

A clear and unambiguous identification of a chemical compound is fundamental for research and development. The key identifiers for this compound are summarized in the table below.

IdentifierValue
Molecular Formula C₁₃H₁₂ClNO₂S
Molecular Weight 281.76 g/mol
CAS Number 2903-34-6
IUPAC Name This compound
Synonyms 4'-Chloro-p-toluenesulfonanilide, N-(p-Chlorophenyl)tosylamide

Elucidation of the Molecular Structure

The three-dimensional arrangement of atoms and the electronic distribution within this compound are critical determinants of its chemical reactivity and biological interactions.

Connectivity and Bonding

The molecule consists of a central sulfonamide linkage connecting a 4-methylphenyl (tosyl) group and a 4-chlorophenyl group. The sulfur atom is bonded to two oxygen atoms, the nitrogen of the sulfonamide, and the carbon of the tosyl ring. The nitrogen atom is, in turn, bonded to the sulfur atom and a carbon atom of the chlorophenyl ring.

G reagent1 4-Chloroaniline reaction Sulfonylation reagent1->reaction reagent2 Tosyl Chloride reagent2->reaction product N-(4-Chlorophenyl)-4- methylbenzenesulfonamide base Base (e.g., Pyridine) base->reaction Catalyst/HCl Scavenger reaction->product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of this compound. [4] Materials:

  • 4-Chloroaniline

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid. [4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃): [4]* δ 7.68 (d, J = 8.4 Hz, 2H): These are the two protons on the tosyl ring that are ortho to the sulfonyl group. They are deshielded due to the electron-withdrawing nature of the SO₂ group.

  • δ 7.49 (s, 1H): This singlet corresponds to the N-H proton of the sulfonamide. Its chemical shift can be variable and depends on concentration and solvent.

  • δ 7.23 (d, J = 8.4 Hz, 2H): These are the two protons on the tosyl ring that are meta to the sulfonyl group.

  • δ 7.17 (d, J = 8.8 Hz, 2H): These are the two protons on the chlorophenyl ring that are ortho to the sulfonamide nitrogen.

  • δ 7.04 (d, J = 8.8 Hz, 2H): These are the two protons on the chlorophenyl ring that are meta to the sulfonamide nitrogen and ortho to the chlorine atom.

  • δ 2.37 (s, 3H): This singlet corresponds to the three protons of the methyl group on the tosyl ring.

¹³C NMR (100 MHz, CDCl₃): [4]* The spectrum would show distinct signals for the 13 unique carbon atoms in the molecule. The carbons of the tosyl and chlorophenyl rings will appear in the aromatic region (typically 110-160 ppm). The methyl carbon will appear in the aliphatic region (around 21 ppm). The carbons directly attached to the electron-withdrawing sulfonyl group and chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for: [5][6]* N-H stretch: A peak in the region of 3200-3300 cm⁻¹.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Asymmetric and Symmetric SO₂ stretch: Two strong absorption bands, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

  • S-N stretch: A peak in the range of 940-900 cm⁻¹.

  • C-Cl stretch: A peak in the region of 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 281. A key fragmentation pathway for arylsulfonamides involves the loss of SO₂, resulting in a significant peak at [M - 64]⁺. [7]Other characteristic fragments would correspond to the tolyl and chlorophenyl moieties.

Potential Applications and Biological Relevance

While specific biological activity data for this compound is not extensively reported in the searched literature, the broader class of sulfonamides exhibits a wide range of pharmacological activities. [1][2]Derivatives of N-arylsulfonamides have been investigated for their potential as:

  • Antimicrobial agents: The foundational application of sulfonamides. [8]* Anticancer agents: By targeting various enzymes and signaling pathways involved in cancer progression. [1]* Enzyme inhibitors: The sulfonamide moiety is a key feature in many carbonic anhydrase inhibitors.

The structural features of this compound, including the presence of a halogen and the overall lipophilicity, make it a candidate for further investigation in drug discovery programs.

Conclusion

This compound is a well-defined molecule within the important class of arylsulfonamides. Its molecular structure, characterized by a twisted conformation, and its synthesis via a straightforward sulfonylation reaction are well-understood. Spectroscopic analysis provides a reliable means of structural confirmation. While specific biological data for this compound is limited, its structural similarity to other biologically active sulfonamides suggests its potential as a scaffold for the development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this and related compounds.

References

  • Ngassa, F. N., & Stenfors, B. A. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.
  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Al-Ghorbani, M., & Al-Farhan, K. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-12.
  • Gierczyk, B., Ewert, K., & Gzella, A. (2022).
  • Sun, W., Wu, S., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986–996.
  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Saeed, A., Erben, M. F., & Bolte, M. (2010). 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103.
  • Nasrollahzadeh, M., Ghorbannezhad, F., & Varma, R. S. (2020). Ultrasound-assisted fabrication of N-cyano-N-arylbenzenesulfonamides at ambient temperature: improvements with biosynthesized Ag/feldspar nanocomposite. RSC Advances, 10(1), 17-27.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2019).
  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • Ajani, O. O., Obafemi, C. A., Nwinyi, O. C., & Akinpelu, D. A. (2010). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of the Serbian Chemical Society, 75(10), 1373-1384.
  • Gowda, B. T., Tokarcik, M., Kozisek, J., & Fuess, H. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3078.
  • Burilov, A. R., Mironov, V. F., & Konovalov, A. I. (2024). Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity. Molecules, 29(2), 485.
  • Stenfors, B. A., & Ngassa, F. N. (2021). Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide.
  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Eren, B., Demir, S., Dal, H., & Hökelek, T. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o238-o239.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2019).
  • Salah Ud Din, A., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(13), 5055.

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The Sulfonamide Scaffold: A Versatile Pharmacophore for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Since their groundbreaking discovery as the first class of effective systemic antimicrobial agents, sulfonamide-containing compounds have evolved into a cornerstone of modern medicinal chemistry.[1] Their remarkable versatility is underscored by the sheer breadth of their therapeutic applications, extending far beyond their initial use as antibiotics to encompass treatments for a wide array of conditions including cancer, inflammation, diabetes, glaucoma, and viral infections.[1] This guide provides a comprehensive exploration of the key therapeutic targets of sulfonamide compounds, delving into the molecular mechanisms of action that underpin their diverse pharmacological effects. We will examine the causality behind experimental choices for target validation and provide detailed, field-proven protocols for assessing compound activity against these targets. This document is intended to serve as a vital resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to guide the discovery and development of novel sulfonamide-based therapeutics.

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first drug to demonstrate broad and effective antibacterial activity.[2] This discovery ushered in a new era of medicine, providing the first real defense against systemic bacterial infections.[2] The core mechanism of action for these antibacterial sulfonamides lies in their structural mimicry of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[2] By competitively inhibiting DHPS, sulfonamides disrupt the bacterial synthesis of folic acid, a vital cofactor for DNA and RNA synthesis, thereby halting bacterial growth and replication.[2]

While the advent of penicillin and other antibiotics somewhat eclipsed their role as primary antibacterial agents, the inherent chemical tractability and favorable pharmacological properties of the sulfonamide scaffold have propelled its exploration against a multitude of other biological targets. This has led to the development of a diverse arsenal of drugs with varied therapeutic applications, a testament to the remarkable adaptability of this pharmacophore.

This guide will systematically explore the major classes of sulfonamide targets, providing a detailed examination of their biological roles, the mechanisms of sulfonamide-mediated modulation, and robust experimental protocols for target validation and inhibitor screening.

Key Therapeutic Targets of Sulfonamide Compounds

The therapeutic landscape of sulfonamides is remarkably diverse, a direct consequence of the ability of the sulfonamide functional group to interact with a wide range of enzyme active sites and receptor binding pockets. The following sections will detail the most significant of these targets.

Dihydropteroate Synthase (DHPS): The Archetypal Antibacterial Target

Mechanism of Action: As the foundational target of sulfonamides, DHPS remains a critical enzyme in the fight against bacterial infections. DHPS catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form 7,8-dihydropteroate, an essential precursor in the de novo synthesis of folic acid in bacteria.[2] Sulfonamides, being structural analogs of PABA, act as competitive inhibitors, binding to the active site of DHPS and preventing the utilization of its natural substrate.[2] This selective toxicity is highly effective as humans do not possess the DHPS enzyme and instead obtain folic acid from their diet.

Experimental Protocol: DHPS Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of sulfonamide compounds against DHPS.

Materials:

  • Recombinant DHPS enzyme

  • para-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP)

  • Tris-HCl buffer (pH 8.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.

  • Inhibitor Addition: Add varying concentrations of the sulfonamide test compound to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Add a standardized amount of recombinant DHPS to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding a mixture of PABA and DHPPP to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 340 nm) over time, which corresponds to the formation of the product.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DHPS activity.

Carbonic Anhydrases (CAs): A Multifaceted Target

Mechanism of Action: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They play crucial roles in various physiological processes, including pH regulation, fluid secretion, and bone resorption. Sulfonamides are potent inhibitors of CAs, with the unprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.

The inhibition of specific CA isoforms has led to the development of several classes of drugs:

  • Diuretics (e.g., Acetazolamide, Hydrochlorothiazide): Inhibition of CA II in the renal tubules reduces bicarbonate reabsorption, leading to diuresis.

  • Anti-glaucoma agents (e.g., Dorzolamide, Brinzolamide): Inhibition of CA II in the ciliary body of the eye decreases the formation of aqueous humor, thus lowering intraocular pressure.

  • Anti-cancer agents: CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3][4] Sulfonamide-based inhibitors targeting these isoforms are a promising area of cancer therapy.[3][4]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO₂ hydration.

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA I, II, IX, or XII)

  • HEPES buffer (pH 7.4)

  • Phenol red indicator

  • Na₂SO₄

  • CO₂-saturated water

  • Sulfonamide test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozyme and various concentrations of the sulfonamide inhibitor in HEPES buffer containing Na₂SO₄.

  • Indicator Solution: Prepare a solution of phenol red indicator in the same buffer.

  • Reaction Setup: In the stopped-flow instrument, one syringe will contain the enzyme/inhibitor solution and the indicator, while the other syringe will contain the CO₂-saturated water.

  • Reaction Initiation and Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • Data Analysis: The initial rates of the catalyzed reaction are determined for each inhibitor concentration. The IC₅₀ values are then calculated from the dose-response curves.

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell cluster_inhibitor Therapeutic Intervention H_plus_out H+ HCO3_out HCO3- Hypoxia Hypoxia HIF1a HIF-1α CAIX CA IX CO2 CO2 H2O H2O H_plus_in H+ (intracellular) HCO3_in HCO3- (intracellular) Metabolism Glycolytic Metabolism Lactate Lactate Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->CAIX inhibits

Cyclooxygenase-2 (COX-2): Targeting Inflammation

Mechanism of Action: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Certain sulfonamide derivatives, such as celecoxib, are selective inhibitors of COX-2.[5] This selectivity is attributed to the presence of a side pocket in the COX-2 active site that can accommodate the bulkier sulfonamide group, a feature absent in the COX-1 active site. By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: Human Recombinant COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for assessing the inhibitory activity of sulfonamides against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Horseradish peroxidase (HRP)

  • Sulfonamide test compounds (e.g., Celecoxib as a positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Reconstitute the COX-2 enzyme and prepare working solutions of the substrate and other reagents as per the manufacturer's instructions.

  • Inhibitor Addition: In a 96-well black plate, add the sulfonamide test compounds at various concentrations. Include wells for no inhibitor (enzyme control) and a known inhibitor (positive control).

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation: Add a mixture of arachidonic acid, Amplex™ Red, and HRP to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ value for each test compound.

Signaling Pathway: COX-2 in the Inflammatory Cascade

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Inflammatory Cell cluster_inhibitor Therapeutic Intervention Cytokines Cytokines (e.g., IL-1, TNF-α) Growth_Factors Growth Factors Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) Sulfonamide_Inhibitor Celecoxib (Sulfonamide Inhibitor) Sulfonamide_Inhibitor->COX2 inhibits

Sulfonylurea Receptors (SUR): Modulating Insulin Secretion

Mechanism of Action: Sulfonylurea drugs are a class of oral anti-diabetic agents that act by stimulating insulin release from pancreatic β-cells. Their target is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[6] In the resting state, KATP channels are open, allowing potassium efflux and maintaining the resting membrane potential of the β-cell. When blood glucose levels rise, intracellular ATP levels increase, leading to the closure of KATP channels. This causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[6] Sulfonylureas bind to SUR1 and induce the closure of the KATP channel, mimicking the effect of high ATP levels and thereby promoting insulin secretion regardless of the blood glucose concentration.[6]

Experimental Protocol: Radioligand Binding Assay for Sulfonylurea Receptor 1 (SUR1)

This protocol details a competitive radioligand binding assay to determine the affinity of sulfonamide compounds for the SUR1.

Materials:

  • Membrane preparations from cells expressing SUR1 (e.g., from a pancreatic β-cell line)

  • [³H]-Glibenclamide (a high-affinity sulfonylurea radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled sulfonamide test compounds

  • Non-specific binding control (e.g., a high concentration of unlabeled glibenclamide)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-glibenclamide, and varying concentrations of the unlabeled sulfonamide test compound in binding buffer.

  • Controls: Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled glibenclamide).

  • Incubation: Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.

Signaling Pathway: KATP Channel Regulation of Insulin Secretion

KATP_Channel_Pathway cluster_stimulus Stimulus cluster_cell Pancreatic β-cell cluster_drug Therapeutic Intervention High_Glucose High Blood Glucose Glucose_Metabolism Glucose Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio KATP_Channel KATP Channel (SUR1/Kir6.2) K_efflux ↓ K+ Efflux Membrane_Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel Ca_influx ↑ Ca2+ Influx Insulin_Exocytosis Insulin Exocytosis Sulfonylurea Sulfonylurea Drug Sulfonylurea->KATP_Channel inhibits

Emerging Anti-Cancer Targets

The versatility of the sulfonamide scaffold has led to its exploration against a growing number of targets implicated in cancer.

  • Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[7] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Several sulfonamide-based compounds have been developed as tyrosine kinase inhibitors.[7]

  • Aromatase: This enzyme is responsible for the final step in the biosynthesis of estrogens.[8] Aromatase inhibitors are a mainstay in the treatment of hormone receptor-positive breast cancer. Sulfonamide derivatives have shown promise as aromatase inhibitors.

  • B-cell lymphoma 2 (Bcl-2) family proteins: These proteins are key regulators of apoptosis (programmed cell death).[9] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade apoptosis. BH3 mimetics, which are small molecules that mimic the BH3 domain of pro-apoptotic proteins, can restore the apoptotic pathway. Fluorescence polarization assays are commonly used to screen for compounds that disrupt the interaction between Bcl-2 and pro-apoptotic partners.[10]

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2 Inhibitors

This protocol describes a competitive fluorescence polarization assay to identify sulfonamides that disrupt the Bcl-2/BH3 peptide interaction.

Materials:

  • Recombinant human Bcl-2 protein

  • Fluorescently labeled BH3 peptide (e.g., from the Bak or Bad protein)

  • Assay buffer (e.g., PBS with a small amount of detergent)

  • Sulfonamide test compounds

  • 384-well black, low-volume plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the sulfonamide test compounds in the assay buffer.

  • Assay Setup: In a 384-well plate, add the test compounds, a fixed concentration of the fluorescently labeled BH3 peptide, and a fixed concentration of the Bcl-2 protein.

  • Controls: Include wells for the free fluorescent peptide (low polarization control) and the peptide bound to Bcl-2 in the absence of an inhibitor (high polarization control).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The displacement of the fluorescent peptide by a competing inhibitor will result in a decrease in fluorescence polarization. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

General Workflow for Sulfonamide Drug Discovery and Target Validation

The discovery and validation of novel sulfonamide-based therapeutics follow a structured, multi-step process.

Drug_Discovery_Workflow Start Start: Target Identification Library_Screening Library Screening (HTS) Start->Library_Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy & toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

Conclusion

The sulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its journey from the first antibacterial drugs to a diverse array of modulators for various physiological processes highlights the power of medicinal chemistry in leveraging a privileged pharmacophore. The continued exploration of new sulfonamide derivatives and their interactions with both established and novel biological targets promises to yield the next generation of innovative medicines. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to contribute to this exciting and ever-evolving field.

References

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  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

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  • In Vitro Tox Study Report: Human Recombinant Aromatase Assay. National Toxicology Program (NTP). [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

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  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC. [Link]

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  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PMC. [Link]

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PMC. [Link]

  • Fluorescence polarization binding assays. Bio-protocol. [Link]

  • Sulphonamides as Inhibitors of Protein Tyrosine Phosphatase 1B: A Three-Dimensional Quantitative Structure-Activity Relationship Study Using Self-Organizing Molecular Field Analysis Approach. PubMed. [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers. [Link]

  • KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production. PMC. [Link]

  • The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release. ASM Journals. [Link]

  • CA IX involvement in various steps of cancer progression. ResearchGate. [Link]

  • Bcl-2 family dual-channel fluorescence polarization assay schematic. ResearchGate. [Link]

  • Suppression of K ATP channel activity protects murine pancreatic β cells against oxidative stress. JCI. [Link]

  • What are HIV-1 protease inhibitors and how do you quickly get the latest development progress?. Patsnap Synapse. [Link]

  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. pnas.org. [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression. PMC. [Link]

  • In vitro human recombinant COX II assay results.. ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]

  • KATP channels in the pancreatic β-cell control insulin release.. ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PMC. [Link]

  • Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. PMC. [Link]

  • Enzymatic and Inhibition Mechanism of Human Aromatase (CYP19A1) Enzyme. A Computational Perspective from QM/MM and Classical Molecular Dynamics Simulations. ResearchGate. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Development of a high-throughput fluorescence polarization assay for Bcl-x(L). PubMed. [Link]

  • Protease. NIH. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Scitechnol. [Link]

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  • Molecular Basis for the Aromatization Reaction and Exemestane-Mediated Irreversible Inhibition of Human Aromatase. Oxford Academic. [Link]

  • Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. MDPI. [Link]

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Spectroscopic Data of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for the Characterization of a Key Sulfonamide Moiety

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the interpretation of the data, providing insights into the structural features of the molecule and the experimental considerations for its characterization.

Introduction

This compound belongs to the sulfonamide class of organic compounds, which are characterized by the presence of a sulfonyl group connected to an amine. This functional group is a cornerstone in the development of a wide array of pharmaceuticals, including antibacterial, and anticancer agents. The specific substitution pattern of this molecule, featuring a 4-chlorophenyl group attached to the sulfonamide nitrogen and a 4-methylphenyl (tosyl) group on the sulfur atom, imparts distinct physicochemical properties that are reflected in its spectroscopic signature. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this and related compounds in research and development settings.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic data are the two substituted aromatic rings, the sulfonamide linkage (-SO₂NH-), and the methyl group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum of a sulfonamide like this compound involves dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher. For detailed analysis, a higher field strength (e.g., 500 or 600 MHz) is preferable to resolve complex multiplets.

Data and Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following key signals[1]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.88Singlet1HN-H
2.40Singlet3H-CH
6.75-7.72Multiplet8HAromatic H
  • N-H Proton: The singlet at 1.88 ppm corresponds to the proton attached to the nitrogen atom of the sulfonamide group. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

  • Methyl Protons: The singlet at 2.40 ppm is characteristic of the three protons of the methyl group on the tosyl ring. The singlet nature indicates no adjacent protons.

  • Aromatic Protons: The complex multiplet in the region of 6.75-7.72 ppm arises from the eight protons of the two aromatic rings. The overlapping signals are due to the similar electronic environments of the protons on the 4-chlorophenyl and 4-methylphenyl rings. A higher resolution spectrum would be necessary to resolve these into distinct doublets and triplets and allow for unambiguous assignment of each aromatic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to obtain a good signal-to-noise ratio. Proton-decoupled spectra are standard, resulting in single lines for each unique carbon atom.

Data and Interpretation: The ¹³C NMR spectrum of this compound in CDCl₃ shows the following signals[1]:

Chemical Shift (δ) ppmAssignment
21.7-C H₃
122.9Aromatic C -H
127.4Aromatic C -H
129.5Aromatic C -H
129.9Aromatic C -H
130.9Quaternary Aromatic C
135.3Quaternary Aromatic C
135.7Quaternary Aromatic C
144.3Quaternary Aromatic C
  • Methyl Carbon: The signal at 21.7 ppm is assigned to the carbon of the methyl group.

  • Aromatic Carbons: The signals in the region of 122.9 to 144.3 ppm correspond to the twelve carbons of the two aromatic rings. The signals for the protonated aromatic carbons appear in the upfield part of this region, while the quaternary carbons (those attached to the chlorine, nitrogen, and sulfur atoms, as well as the carbon bearing the methyl group) are found further downfield. A detailed assignment of each carbon would require two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.

Data and Interpretation: The IR spectrum of this compound shows characteristic absorption bands for its functional groups[1]:

Wavenumber (cm⁻¹)IntensityAssignment
3397MediumN-H stretch
3032MediumAromatic C-H stretch
1609MediumC=C aromatic ring stretch
1357StrongAsymmetric SO₂ stretch
1167StrongSymmetric SO₂ stretch
  • N-H Stretch: The absorption at 3397 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group.

  • Aromatic C-H Stretch: The band at 3032 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings.

  • C=C Aromatic Ring Stretch: The absorption at 1609 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings.

  • SO₂ Stretches: The two strong absorptions at 1357 cm⁻¹ and 1167 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. These are often the most prominent peaks in the IR spectrum of a sulfonamide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Predicted Fragmentation Pattern: While a specific experimental mass spectrum for this compound is not readily available in the searched literature, the fragmentation pattern can be predicted based on the known fragmentation of related sulfonamides.

MS_Fragmentation M [M]⁺˙ m/z = 281/283 F1 [M - SO₂]⁺˙ m/z = 217/219 M->F1 - SO₂ F2 [C₇H₇SO₂]⁺ m/z = 155 M->F2 - C₆H₄ClN F4 [C₆H₄ClN]⁺˙ m/z = 125/127 M->F4 - C₇H₇SO₂ F3 [C₇H₇]⁺ m/z = 91 F2->F3 - SO₂ F5 [C₆H₄Cl]⁺ m/z = 111/113 F4->F5 - N

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 281, with an isotopic peak at m/z 283 due to the presence of the chlorine-37 isotope (approximately one-third the intensity of the m/z 281 peak).

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 217/219.

  • Cleavage of the S-N bond: Cleavage of the bond between the sulfur and nitrogen atoms can lead to the formation of the tosyl cation ([C₇H₇SO₂]⁺) at m/z 155 and the 4-chloroaniline radical cation ([C₆H₄ClN]⁺˙) at m/z 125/127.

  • Formation of Tropylium Ion: The tosyl cation can further fragment by loss of SO₂ to form the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a very common and stable fragment in the mass spectra of toluene-containing compounds.

  • Loss of Nitrogen from the Chlorophenyl Fragment: The 4-chloroaniline radical cation may lose a nitrogen atom to give the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113.

The relative intensities of these fragment ions would provide further confirmation of the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the predicted mass spectrum outlines the expected fragmentation pattern, which would confirm the molecular weight and connectivity. This guide serves as a valuable resource for researchers working with this and related sulfonamide compounds, providing both the foundational data and the interpretive insights necessary for confident compound characterization.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • Lakrout, S., K’tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry. Retrieved from [Link]

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Methodological & Application

Protocol for the synthesis of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide from p-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and materials science. The synthesis is achieved through the reaction of p-toluenesulfonyl chloride with 4-chloroaniline. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization methods. The document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a thorough understanding and reproducible execution of the synthesis.

Introduction

Sulfonamides are a cornerstone of modern organic and medicinal chemistry.[1] The sulfonamide functional group is a key structural motif in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[2] The compound this compound, the target of this protocol, incorporates the pharmacologically relevant 4-chloroaniline and p-toluenesulfonyl moieties. This structural combination makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

The synthesis described herein is a classic nucleophilic substitution reaction at the sulfonyl group, a fundamental transformation in organic chemistry.[3] This protocol has been optimized for high yield and purity, employing readily available starting materials and standard laboratory techniques.

Chemical Principles and Reaction Mechanism

The synthesis of this compound proceeds via the reaction of p-toluenesulfonyl chloride with 4-chloroaniline. This reaction is a nucleophilic acyl substitution, where the amino group of 4-chloroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two critical roles.[4] Firstly, it deprotonates the amine to increase its nucleophilicity. Secondly, it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product. The overall reaction is illustrated below:

Reaction Scheme:

The mechanism involves the initial attack of the nitrogen atom of 4-chloroaniline on the sulfur atom of p-toluenesulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final sulfonamide product.

Experimental Protocol
3.1. Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
p-Toluenesulfonyl chloride≥98%Sigma-Aldrich
4-Chloroaniline≥98%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Sodium bicarbonate (NaHCO3)Saturated aqueous solutionFisher Scientific
Anhydrous sodium sulfate (Na2SO4)GranularFisher Scientific
Round-bottom flask (100 mL)-VWR
Magnetic stirrer and stir bar-VWR
Dropping funnel-VWR
Reflux condenser-VWR
Separatory funnel-VWR
Rotary evaporator-Buchi
Thin-layer chromatography (TLC) platesSilica gel 60 F254Merck
3.2. Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.28 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Addition of p-Toluenesulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.91 g, 10 mmol) in 20 mL of anhydrous DCM.[5] Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of 4-chloroaniline and pyridine over a period of 30 minutes at room temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (3:1) as the eluent.

  • Work-up: Upon completion of the reaction, transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by a saturated NaHCO3 solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a white solid.

3.3. Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Dissolve 4-chloroaniline and pyridine in DCM C Add p-toluenesulfonyl chloride solution dropwise A->C B Dissolve p-toluenesulfonyl chloride in DCM B->C D Stir at room temperature (4-6 hours) C->D E Monitor by TLC D->E F Transfer to separatory funnel E->F G Wash with 1 M HCl F->G H Wash with sat. NaHCO3 G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Filter and concentrate J->K L Recrystallize K->L M Obtain pure product L->M

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond (around 3200-3300 cm⁻¹), the S=O bonds (asymmetric and symmetric stretching around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-S bond.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the chemical environment of the protons in the molecule. Expect to see signals for the aromatic protons of both the p-toluenesulfonyl and 4-chlorophenyl groups, the methyl protons of the tosyl group, and the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the compound and to confirm its elemental composition.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of volatile and corrosive chemicals.[8][9]

  • p-Toluenesulfonyl Chloride: This compound is corrosive and a lachrymator.[10][11] It reacts with water and moisture to produce corrosive hydrogen chloride gas.[10] Handle with care and avoid contact with skin and eyes.[7][8][10]

  • 4-Chloroaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Mechanistic Visualization

G reagents p-Toluenesulfonyl Chloride 4-Chloroaniline Base (Pyridine) reagents:base->reagents:c intermediate {Tetrahedral Intermediate} reagents:c->intermediate Nucleophilic Attack product {this compound} intermediate->product Elimination of Cl- byproduct {HCl} intermediate->byproduct Proton Transfer

Caption: Simplified reaction mechanism for sulfonamide formation.

References
  • DergiPark. (2020-12-06). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023-09-28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • ResearchGate. (n.d.). Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing p-toluenesulfonyl chloride.
  • Royal Society of Chemistry. (n.d.). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2021-01-22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

  • ResearchGate. (2020-01-16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

  • Thieme. (2024-12-06). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-toluenesulfonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Sulfonamides in Pharmaceutical and Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the simultaneous determination of a panel of common sulfonamides. Sulfonamides are a critical class of synthetic antimicrobial agents widely used in both human and veterinary medicine.[1] Their extensive use, however, raises concerns about potential residues in food products of animal origin and the need for precise quantification in pharmaceutical formulations.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the scientific rationale behind the method's development, a step-by-step protocol for its implementation, and a thorough validation strategy based on internationally recognized guidelines. The described method is demonstrated to be simple, rapid, sensitive, and suitable for routine quality control and residue monitoring.[2]

Introduction: The Analytical Imperative for Sulfonamide Monitoring

Sulfonamides function as bacteriostatic agents by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. While invaluable for treating and preventing bacterial infections, their overuse can lead to the development of antibiotic-resistant bacterial strains and potential allergic reactions in sensitive individuals.[2] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food matrices to safeguard public health.[4] Accurate and reliable analytical methods are therefore paramount for both the pharmaceutical industry to ensure the quality and potency of drug products and for food safety laboratories to monitor compliance with these regulations.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for sulfonamide analysis due to its high resolving power, sensitivity, and adaptability. This application note focuses on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of these moderately polar compounds.

Methodological Framework: A Symbiosis of Chemistry and Technology

The successful separation and quantification of sulfonamides by HPLC hinge on the careful selection and optimization of several key parameters. This section elucidates the causality behind the experimental choices that form the foundation of this robust analytical method.

Principle of Separation: Reversed-Phase Chromatography

The core of this method lies in reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar aqueous-organic mixture. Sulfonamides, being moderately polar, will partition between the stationary and mobile phases based on their relative hydrophobicity. By carefully manipulating the composition of the mobile phase, typically through a gradient elution, a high-resolution separation of multiple sulfonamides within a single analytical run can be achieved. C18 columns are widely used and have been shown to provide excellent separation for a broad range of sulfonamides.[3][5][6]

The Critical Role of the Mobile Phase

The mobile phase composition is arguably the most influential factor in an RP-HPLC separation. It typically consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent (commonly acetonitrile or methanol).

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used for sulfonamide analysis.[5] Acetonitrile generally offers lower viscosity and better UV transparency, which can lead to sharper peaks and improved sensitivity. The choice between the two, or a combination thereof, is often determined empirically during method development to achieve the desired selectivity.

  • Aqueous Component and pH Control: The pH of the mobile phase is a critical parameter as it dictates the ionization state of the sulfonamide molecules. Sulfonamides are amphoteric, possessing both an acidic sulfonamide group and a basic amino group. By adjusting the pH, typically with the addition of a small amount of acid like formic or acetic acid, the retention and peak shape of the analytes can be significantly improved.[5] An acidic mobile phase suppresses the ionization of the sulfonamide group, leading to increased retention on the nonpolar stationary phase.

Detection: Leveraging UV Absorbance

Sulfonamides possess chromophores within their molecular structure, specifically the benzene ring, which allows for their detection using a UV-Vis or Diode Array Detector (DAD). A DAD is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. The optimal wavelength for detection is typically between 260 nm and 270 nm, providing a good response for a wide variety of sulfonamides.[2][6][7]

Experimental Protocols: From Sample to Signal

This section provides a detailed, step-by-step methodology for the analysis of sulfonamides. It is crucial to use HPLC-grade solvents and reagents to minimize background interference and ensure the longevity of the chromatographic system.

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Analytical balance, vortex mixer, centrifuge, and ultrasonic bath.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or acetic acid), analytical grade.

  • Sulfonamide reference standards.

  • Syringe filters (0.45 µm or 0.22 µm).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each sulfonamide reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with a suitable solvent, such as methanol or a mixture of methanol and water.[8]

  • Working Standard Solutions: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase to achieve a final concentration relevant to the expected sample concentrations. A series of dilutions should be prepared for the calibration curve.

Sample Preparation: A Matrix-Dependent Approach

Proper sample preparation is critical for accurate and reproducible results, as it aims to extract the analytes of interest while removing interfering matrix components.[9] The choice of extraction procedure is highly dependent on the sample matrix.

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable extraction solvent (e.g., a mixture of methanol and water) and sonicate for 15-20 minutes to ensure complete dissolution of the sulfonamide.

  • Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.

  • Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Food samples are significantly more complex and require a more rigorous cleanup procedure to eliminate matrix interferences.[9] Solid-Phase Extraction (SPE) is a commonly employed and effective technique.[5][9]

  • Extraction: Homogenize the sample (e.g., 5 g of tissue or 5 mL of milk). Add an extraction solvent, such as a mixture of ethyl acetate, methanol, and acetonitrile, and vortex or shake vigorously.[5] Centrifuge the sample to separate the liquid and solid phases.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18 or a specific mixed-mode cation exchange cartridge) with methanol followed by water.[5][10]

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elute the sulfonamides with a stronger solvent, such as methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for sulfonamide analysis. These parameters may require optimization depending on the specific sulfonamides being analyzed and the column used.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of sulfonamides.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to control analyte ionization and improve peak shape.[5]
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency.[5]
Gradient Program See table belowAllows for the separation of sulfonamides with varying polarities in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Detection Wavelength 265 nmA common wavelength for the detection of many sulfonamides.[2]

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
269010
309010

Method Validation: Ensuring Trustworthiness and Reliability

A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[11] The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent regulatory standards.[11][12][13]

Validation Parameters and Protocols

The following parameters should be assessed during method validation:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention times of the target sulfonamides.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected range should be analyzed.[11] The linearity is evaluated by linear regression analysis of the calibration curve (peak area vs. concentration), and the correlation coefficient (r²) should be close to 1 (typically > 0.99).[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies on spiked matrix samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries are generally expected to be within 80-120%.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is assessed at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (RSD) of the results, which should typically be less than 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

System Suitability

Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, retention time, theoretical plates, and tailing factor.

Data Presentation and Visualization

Clear and concise presentation of data is essential for the interpretation and communication of results.

Table 1: Typical Chromatographic Performance Data
SulfonamideRetention Time (min)Tailing FactorTheoretical Plates
Sulfadiazine8.51.1> 5000
Sulfamethazine12.21.2> 5000
Sulfamethoxazole14.81.1> 5000
Sulfadimethoxine18.51.3> 5000
Table 2: Example Method Validation Summary
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.999
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Repeatability (RSD%) ≤ 2%< 1.5%
Intermediate Precision (RSD%) ≤ 3%< 2.0%
LOD (µg/mL) Report Value0.05
LOQ (µg/mL) Report Value0.15
Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key stages of the analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Pharmaceutical or Food) Extraction Extraction Sample->Extraction Cleanup SPE Cleanup (for complex matrices) Extraction->Cleanup FinalPrep Reconstitution & Filtration Cleanup->FinalPrep HPLC HPLC System (C18 Column) FinalPrep->HPLC Detection DAD Detection (@ 265 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for sulfonamide analysis by HPLC.

Validation_Flow Method Optimized HPLC Method Validation Method Validation Method->Validation SystemSuitability System Suitability Method->SystemSuitability Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Logical flow of the method validation process.

Conclusion

The HPLC-UV method detailed in this application note provides a robust and reliable framework for the quantitative analysis of sulfonamides in diverse matrices. By understanding the scientific principles behind the chromatographic separation and adhering to a systematic validation protocol, laboratories can ensure the generation of high-quality, defensible data. This method is well-suited for routine quality control in the pharmaceutical industry and for residue monitoring in food safety applications, ultimately contributing to public health and safety.

References

  • Patyra, E., Nebot, C., Gavilán, R. E., Miranda, J. M., Franco, C. M., & Cepeda, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]

  • Le, T. T., & T_Van, H. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 10(11), 2639. [Link]

  • Waghmare, A. S., Pande, V. V., & Shirkhedkar, A. A. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2010). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Journal of Separation Science, 33(15), 2296-2303. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(23), 5621. [Link]

  • Sun, H., Ai, L., & Wang, F. (2007). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Chromatographia, 66(5-6), 431-434. [Link]

  • Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3791. [Link]

  • Papadopoulou-Mourkidou, E., & Christoforidis, A. (2012). HPLC method development and validation for the determination of sulfonamides residues in milk samples. Journal of Environmental Science and Health, Part B, 47(8), 757-766. [Link]

  • Samanc, H., Kilibarda, N., & Popovic, N. (2013). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Food Analytical Methods, 6(3), 856-865. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Christoforidis, A., & Papadopoulou-Mourkidou, E. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of separation science, 34(18), 2441-2449. [Link]

  • T_Van, H., & Le, T. T. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 10(11), 2639. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Long, W. J., & Mack, A. E. (2010). Fast Analysis of Sulfa Drugs using the Agilent 1100 Series LC with Agilent Poroshell 120 EC-C18 columns. Agilent Technologies Application Note, 5990-5869EN. [Link]

  • Agilent Technologies. (2010). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies Application Note, 5990-5281EN. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • El-Sherif, Z. A., El-Zeany, B. A., & El-Houssini, O. M. (2004). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of pharmaceutical and biomedical analysis, 34(1), 35-43. [Link]

  • Popiel, S., & Szczepaniak, S. (2011). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Journal of Elementology, 16(3), 449-458. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Christoforidis, A., & Papadopoulou-Mourkidou, E. (2012). Development and Validation of an HPLC Method for the Simultaneous Determination of Ten Sulfonamide Residues in Bovine, Porcine and Chicken Tissues According to 2002/657/EC. Current Pharmaceutical Analysis, 8(1), 64-75. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • De Bievre, E. (2015). FDA issues revised guidance for analytical method validation. Journal of Validation Technology, 21(2), 1-3. [Link]

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • NCBioNetwork. (2021, December 7). Column Chromatography Separation (Sep-Pak C-18). YouTube. [Link]

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Application of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide in medicinal chemistry.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

This compound belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry. The sulfonamide moiety (-S(=O)₂-N<) is a versatile pharmacophore that has been integral to the development of a wide array of therapeutic agents.[1][2] Initially famed for their antimicrobial properties, sulfonamide derivatives have since demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][3] This guide focuses on this compound, a representative molecule of this class, exploring its synthesis, mechanisms of action, and diverse applications in the pursuit of novel therapeutics. The presence of a 4-chlorophenyl group can enhance lipophilicity and membrane permeability, potentially improving the compound's pharmacokinetic profile.[4]

Synthesis of this compound: A Practical Protocol

The synthesis of N-aryl sulfonamides is a fundamental reaction in medicinal chemistry, typically achieved through the condensation of an arylsulfonyl chloride with a primary or secondary amine. The following protocol details a standard laboratory procedure for the synthesis of the title compound.

Causality in Experimental Design

The choice of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is often selected as the solvent due to its inert nature and ability to dissolve both reactants. The reaction is typically conducted at room temperature to prevent potential side reactions.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Isolation and Purification A Dissolve 4-chloroaniline in Dichloromethane B Add Pyridine (as a base) A->B C Cool the mixture in an ice bath B->C D Slowly add a solution of 4-toluenesulfonyl chloride in Dichloromethane C->D E Stir at room temperature for 5 hours D->E F Wash with diluted HCl, saturated Na2CO3, and brine E->F G Dry the organic layer over anhydrous Na2SO4 F->G H Evaporate the solvent under reduced pressure G->H I Recrystallize the solid from ethanol/water H->I J Obtain pure This compound I->J Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inhibits LRP LRP5/6 Co-receptor LRP->DestructionComplex inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus & binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Sulfonamide N-(4-Chlorophenyl)-4- methylbenzenesulfonamide Sulfonamide->BetaCatenin inhibits interaction with TCF/LEF or promotes degradation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by sulfonamide derivatives.

Applications in Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are effective against a range of Gram-positive and Gram-negative bacteria. [5]Their efficacy can be potentiated by combination with other drugs like trimethoprim. [6] Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a standard method for assessing antibacterial potency.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic like ciprofloxacin can be used as a reference. [7]5. Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 1: Example Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound1632
Ciprofloxacin (Reference)0.50.25
Note: Data are illustrative and will vary based on specific experimental conditions and bacterial strains.
Anticancer Activity

The potential of this compound and related compounds as anticancer agents is an active area of research. [1][8]In vitro screening against a panel of cancer cell lines is the first step in evaluating this potential. [9] Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cancer cells (e.g., HCT116 colorectal carcinoma) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [10]2. Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). [10]3. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [10]4. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [10]5. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Example Anticancer Activity Data

Cell LineTissue of OriginIC₅₀ of this compound (µM)
HCT116Colon Carcinoma15.2 ± 1.8
SW480Colon Carcinoma25.5 ± 2.3
MCF-7Breast Adenocarcinoma32.1 ± 3.1
Note: Data are illustrative and based on potential activity. Actual values require experimental verification. The activity of similar compounds has been reported in the low micromolar range.
[8]
Anti-inflammatory Activity

Evaluating the anti-inflammatory potential of this compound involves assessing its ability to suppress the inflammatory response in immune cells.

Protocol 4: Measurement of Pro-inflammatory Cytokines

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages and microglia. This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α, from LPS-stimulated cells.

Procedure:

  • Culture murine microglia (BV2) or macrophage (RAW 264.7) cells in 24-well plates until they reach confluence.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The reduction in TNF-α levels in treated cells compared to LPS-only stimulated cells indicates anti-inflammatory activity.

Table 3: Example Anti-inflammatory Activity Data

TreatmentTNF-α Concentration (pg/mL)% Inhibition
Control (no LPS)< 10-
LPS (1 µg/mL)1500 ± 1200%
LPS + Compound (10 µM)900 ± 8540%
LPS + Compound (50 µM)450 ± 5070%
Note: Data are illustrative. Similar compounds have been shown to significantly decrease the production of TNF-α.
[11]

Future Perspectives and Conclusion

This compound serves as a valuable scaffold in medicinal chemistry, demonstrating the broad therapeutic potential of the sulfonamide class. Its documented and potential activities across antimicrobial, anticancer, and anti-inflammatory applications highlight its importance as a lead compound for further optimization. Future research will likely focus on synthesizing derivatives to enhance potency and selectivity for specific biological targets, as well as to improve pharmacokinetic and safety profiles. The continued exploration of sulfonamide chemistry is a promising avenue for the discovery of novel and effective therapeutic agents.

References

  • Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

  • Al-Mokhanam, A. A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2137. Available from: [Link]

  • Ghandour, O. A., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(15), 5831. Available from: [Link]

  • EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).
  • Krasteva, N., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(8), 1234. Available from: [Link]

  • Rodrigues, A. D., et al. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3065. Available from: [Link]

  • Rabeek, S. M., & Mubarak, M. S. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research, 10(4), 1000-1006. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 965589. Available from: [Link]

  • Maj, E., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(21), 11578. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide? Retrieved from [Link]

  • Song, S., et al. (2020). Anti-inflammatory activity and structural identification of a sulfated polysaccharide CLGP4 from Caulerpa lentillifera. International Journal of Biological Macromolecules, 146, 634-643. Available from: [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 121-128. Available from: [Link]

  • Lawson, A., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(3), M1633. Available from: [Link]

  • Di Stefano, A., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific Reports, 10(1), 12345. Available from: [Link]

  • Li, Y., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53737. Available from: [Link]

  • Kim, H. J., et al. (2008). Anti-inflammatory effects of m-chlorophenylpiperazine in brain glia cells. International Immunopharmacology, 8(12), 1641-1648. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 837-849. Available from: [Link]

  • Lee, J. H., et al. (2020). Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. Molecules, 25(21), 5038. Available from: [Link]

  • Al-Abd, A. M., et al. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Available from: [Link]

  • Van der Ven, A. J., et al. (1991). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Journal of Antimicrobial Chemotherapy, 28(4), 547-552. Available from: [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Turkish Journal of Science & Technology, 11(2), 59-65. Available from: [Link]

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Troubleshooting & Optimization

Common side products in the synthesis of diaryl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of diaryl sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical structural motif. Diaryl sulfonamides are prevalent in pharmaceuticals and agrochemicals, making their efficient and clean synthesis a priority.[1][2] However, the classic and most common synthetic route—the reaction of an arylsulfonyl chloride with an aniline or other aryl amine—is often plagued by the formation of persistent side products.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address the specific challenges you may encounter in the lab. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and optimize your synthetic protocols with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the synthesis and workup of diaryl sulfonamides.

Question 1: "My reaction seems complete by TLC/LC-MS, but after workup, I have a significant, highly polar, water-soluble impurity that complicates purification. What is it and how do I get rid of it?"

Answer:

This is the most common issue in sulfonamide synthesis, and the culprit is almost certainly the corresponding arylsulfonic acid .

Causality & Mechanism: Arylsulfonyl chlorides are highly reactive electrophiles. While you want them to react with your amine, they will also readily react with any nucleophilic species present, including water. Even trace amounts of moisture in your solvent, on your glassware, or in your amine starting material can lead to the hydrolysis of the sulfonyl chloride to form the arylsulfonic acid.[1][3] This side reaction is often a major pathway that lowers your yield and introduces a purification challenge.

The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid (HCl).

Caption: Hydrolysis of arylsulfonyl chloride to arylsulfonic acid.

Troubleshooting & Solution:

The key to removing sulfonic acids is to exploit their acidic nature.

  • Aqueous Basic Wash: During your workup, perform a wash with a mild aqueous base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt (ArSO₃⁻Na⁺), which will partition into the aqueous layer, while your desired diaryl sulfonamide (which is much less acidic) remains in the organic layer.

  • pH Check: After the basic wash, check the pH of the aqueous layer. It should be basic (pH > 8). If not, wash again. This confirms that all the acidic impurities have been neutralized and removed.

Prevention:

  • Anhydrous Conditions: Use dry solvents (e.g., from a solvent purification system or freshly distilled). Ensure your glassware is oven-dried or flame-dried before use.

  • High-Quality Reagents: Use a fresh, high-quality arylsulfonyl chloride. Older bottles may have already absorbed atmospheric moisture.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.

Question 2: "My mass spec shows a peak corresponding to my amine plus two sulfonyl groups. My NMR is also complex. What is this side product?"

Answer:

You are likely observing the formation of a bis-sulfonylated amine , also known as a sulfonyl imide derivative (ArSO₂-N(Ar')-SO₂Ar).

Causality & Mechanism: This side product forms when a primary aniline (Ar'-NH₂) or the initially formed secondary sulfonamide (ArSO₂-NH-Ar') is further N-acylated by a second molecule of the arylsulfonyl chloride. The reaction is driven by the presence of a base, which deprotonates the sulfonamide nitrogen, making it a more potent nucleophile.

Caption: Formation of the bis-sulfonylated side product.

Troubleshooting & Solution:

  • Stoichiometry Control: Carefully control the stoichiometry. Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is consumed before it can react a second time. Avoid using a large excess of the sulfonylating agent.

  • Slow Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the primary reaction.

  • Purification: This side product is typically less polar than the desired secondary sulfonamide. It can usually be separated by flash column chromatography.

Question 3: "My reaction is sluggish, and even after prolonged heating, I see both starting materials. How can I drive the reaction to completion?"

Answer:

Incomplete conversion is often due to insufficient activation of the amine or deactivation of the sulfonyl chloride.

Causality & Explanation:

  • HCl Quenching: The reaction between an arylsulfonyl chloride and an amine generates one equivalent of HCl. This acid will protonate the starting amine (a base), converting it to its non-nucleophilic ammonium salt (Ar'NH₃⁺Cl⁻), effectively stopping the reaction.

  • Poorly Nucleophilic Amine: Electron-deficient anilines (e.g., those with nitro or cyano groups) are poor nucleophiles and react slowly.

Troubleshooting & Solution:

  • Add a Base: The reaction is almost always run in the presence of a non-nucleophilic base to scavenge the HCl produced.

    • Pyridine: Often used as both the base and the solvent. It forms a reactive intermediate with the sulfonyl chloride (sulfonylpyridinium salt), which then reacts with the amine.

    • Triethylamine (TEA) or DIPEA: Used in stoichiometric amounts (at least 1 equivalent, often 1.5-2.0 equivalents) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalysts: For particularly unreactive anilines, a catalyst can be employed. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can be used in small amounts (e.g., 0.1 equivalents) alongside a stoichiometric base like TEA.

  • Increase Temperature: For sluggish reactions, gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during a diaryl sulfonamide synthesis?

The three most critical parameters are:

  • Moisture Control: To prevent the hydrolysis of the sulfonyl chloride to sulfonic acid.[1]

  • Stoichiometry: To avoid bis-sulfonylation and ensure complete consumption of the limiting reagent.

  • Acid Scavenging: To ensure the amine remains nucleophilic throughout the reaction.

Q2: Besides hydrolysis and bis-sulfonylation, what other side products can form?

While less common, you may encounter:

  • Disulfides (Ar-S-S-Ar): These can arise from the starting materials used to prepare the sulfonyl chloride (e.g., from thiols). They are typically non-polar and can be separated by chromatography.[4]

  • Sulfones (Ar-SO₂-Ar'): Can form under certain catalytic or oxidative conditions, but are less common in the standard sulfonyl chloride/amine reaction.[4]

  • Ring Sulfonylation: Under harsh, acidic conditions (e.g., using chlorosulfonic acid directly on an activated arene), you can get sulfonation on the aromatic ring of the amine partner.[1][5] This is generally avoided by using the pre-formed sulfonyl chloride.

Q3: What is the best general-purpose method for purifying diaryl sulfonamides?

A combination of an extractive workup followed by either recrystallization or chromatography is standard.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM). Wash sequentially with 1M HCl (to remove excess amine and basic catalysts like pyridine), saturated NaHCO₃ solution (to remove sulfonic acid and residual HCl), and finally with brine. Dry the organic layer over Na₂SO₄ or MgSO₄.

  • Purification:

    • Recrystallization: Many diaryl sulfonamides are crystalline solids. Recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes) is an excellent way to obtain highly pure material.

    • Flash Chromatography: For non-crystalline products or for separating closely related impurities (like the bis-sulfonated product), silica gel chromatography is the method of choice.

Summary of Common Side Products and Solutions

Side ProductProbable CauseIdentificationRecommended Solution
Arylsulfonic Acid Hydrolysis of arylsulfonyl chloride by water.Highly polar spot on TLC; water-soluble.Aqueous basic wash (e.g., NaHCO₃ solution) during workup.
Bis-sulfonylated Amine Reaction of a second sulfonyl chloride molecule with the product.Less polar than the desired product; distinct mass spec peak (M + ArSO₂).Control stoichiometry (slight excess of amine); slow addition of sulfonyl chloride; chromatography.
Unreacted Amine Insufficient sulfonyl chloride; protonation by HCl.Polar, base-soluble impurity.Aqueous acidic wash (e.g., 1M HCl solution) during workup.
Unreacted Sulfonyl Chloride Insufficient amine; low reactivity.Reactive; may appear as sulfonic acid on TLC/LCMS after workup.Quench with a scavenger amine (e.g., a few drops of ammonia) before workup; chromatography.

Protocols

Protocol 1: General Synthesis of a Diaryl Sulfonamide

This protocol describes a standard laboratory-scale synthesis using pyridine as the base and solvent.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aryl amine (1.0 mmol).

  • Dissolution: Add anhydrous pyridine (5 mL) and stir until the amine is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve the arylsulfonyl chloride (1.05 mmol, 1.05 eq) in a minimal amount of anhydrous pyridine or an anhydrous co-solvent like DCM (2 mL).

  • Reaction: Add the arylsulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 1M HCl (30 mL) and ethyl acetate (30 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washes: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or flash column chromatography.

Protocol 2: Troubleshooting Workup to Remove Sulfonic Acid

This protocol details the critical washing step.

  • Initial State: Assume your reaction is complete and you have the crude product dissolved in an organic solvent like ethyl acetate.

  • First Wash (Acidic - Optional but Recommended): Wash with 1M HCl to remove any basic starting materials or catalysts. This is crucial if you used pyridine or an excess of amine.

  • Second Wash (Basic - Critical): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. Vent frequently as CO₂ gas may be generated from the neutralization.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • pH Check: Using pH paper, test a drop of the aqueous layer you just removed. The pH should be ≥ 8.

  • Repeat if Necessary: If the pH is still acidic or neutral, it indicates that not all the sulfonic acid has been removed. Repeat the NaHCO₃ wash (Steps 3-6) with a fresh portion of the basic solution.

  • Final Wash: Once the aqueous wash is confirmed to be basic, proceed with a final wash with brine to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ before concentrating.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • Various Authors. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
  • Sutherland, A., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synfacts.
  • Sutherland, A. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Drozd, V. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. ResearchGate.

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Troubleshooting low solubility of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their assays. We will explore the underlying reasons for its low solubility and provide a series of practical, step-by-step troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Compound Profile: this compound

This compound is a sulfonamide derivative. Structurally, it possesses two aromatic rings, a chlorophenyl group and a tolyl group, linked by a sulfonamide bridge. This structure confers significant hydrophobicity, which is the primary driver of its low aqueous solubility. Understanding its physicochemical properties is the first step in troubleshooting.

Key Physicochemical Properties

PropertyValueSignificance for Solubility
Molecular Formula C₁₃H₁₂ClNO₂SIndicates a relatively large, non-polar structure.
Molecular Weight 281.76 g/mol [1]A moderate molecular weight that doesn't inherently prevent solubility, but contributes to lattice energy.
Predicted XLogP3 3.0[1]A positive LogP value indicates higher lipid solubility (lipophilicity) than water solubility, predicting poor aqueous solubility.
pKa ~10.17 (similar to p-Toluenesulfonamide)[2]The sulfonamide proton is weakly acidic. This allows for pH-dependent solubility manipulation.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?

A: This is the most common issue and stems from the compound's low intrinsic aqueous solubility. When a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to mostly aqueous. The compound, no longer adequately solvated, crashes out of solution. This is often referred to as "dilution-induced precipitation."[3][4]

Q2: I'm using DMSO as a co-solvent. What is the maximum percentage I can use in my assay?

A: While DMSO is an excellent solvent for this compound, its concentration in the final assay medium must be carefully controlled. High concentrations of DMSO can be toxic to cells, alter protein conformation, or interfere with assay components. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects. Always run a vehicle control (assay medium with the same percentage of DMSO) to assess the impact of the solvent on your system.[3]

Q3: Can I just heat the buffer to get my compound to dissolve?

A: Gentle warming (e.g., to 37°C) can sometimes help dissolve the compound initially.[4] However, this often leads to a supersaturated solution. As the solution cools to room temperature or incubator temperature, the compound is likely to precipitate out again, especially over the duration of a long experiment. This can lead to inconsistent and unreliable results.[5][6]

Troubleshooting Guide: Step-by-Step Solutions for Low Solubility

If you are facing solubility issues, follow this logical progression of troubleshooting steps. Start with the simplest and most common solutions before moving to more complex formulation strategies.

G start Start: Compound Precipitates in Assay check_stock Step 1: Optimize Stock Solution start->check_stock check_cosolvent Step 2: Optimize Final Co-solvent Concentration check_stock->check_cosolvent Precipitation persists success Success: Compound is Soluble check_stock->success Issue resolved adjust_ph Step 3: Adjust Assay Buffer pH check_cosolvent->adjust_ph Precipitation persists check_cosolvent->success Issue resolved use_cyclodextrin Step 4: Employ Solubilizing Excipients adjust_ph->use_cyclodextrin Precipitation persists or pH change not viable adjust_ph->success Issue resolved use_cyclodextrin->success Issue resolved

Caption: A troubleshooting flowchart for addressing compound precipitation.

Problem 1: My compound precipitates immediately upon dilution from a DMSO stock.

This indicates a need to optimize the initial stock solution and the dilution method.

Causality: The compound has extremely low kinetic solubility in the aqueous environment. The transition from 100% DMSO to >99% aqueous buffer is too abrupt.

Solution Pathway:

  • Lower the Stock Concentration: High concentration stock solutions (e.g., >20 mM) are more prone to precipitation upon dilution. Try preparing a lower concentration stock, for example, 1-5 mM in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains within an acceptable range.

  • Modify the Dilution Technique: Instead of adding the small volume of DMSO stock directly into the large volume of buffer, perform a serial dilution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM stock, then dilute that further. Alternatively, try adding the DMSO stock to a small volume of buffer first while vortexing vigorously, and then add this intermediate mixture to the final volume.

  • Use a Different Organic Solvent: While less common, for some compounds, solvents like ethanol or N,N-dimethylformamide (DMF) might provide better solubility characteristics. However, always check for solvent compatibility with your specific assay and cell type.

Problem 2: The compound is soluble initially but precipitates over the course of the experiment.

This suggests that while the kinetic solubility is acceptable, the compound exceeds its thermodynamic solubility limit in the final assay medium.

Causality: The solution is supersaturated and thermodynamically unstable. Over time, molecules aggregate and crystallize, leading to precipitation. This can be exacerbated by temperature changes or interactions with components in the media.[5][6]

Solution Pathway 1: pH Adjustment

The sulfonamide group (-SO₂NH-) is weakly acidic. By increasing the pH of the buffer, this group can be deprotonated to form a more soluble anionic salt.[7][8]

  • Principle: The deprotonated sulfonamide anion ( -SO₂N⁻- ) has significantly higher aqueous solubility than the neutral form. Given a pKa of around 10, increasing the pH will shift the equilibrium towards the more soluble ionized form.[2] Even a small increase in pH (e.g., from 7.4 to 8.0) can substantially increase solubility.

  • Determine pH Tolerance: First, confirm the acceptable pH range for your assay (e.g., for cell-based assays, most cell lines tolerate a pH range of 7.2-8.0).

  • Prepare Buffers: Prepare a series of your assay buffers with slightly elevated pH values (e.g., pH 7.6, 7.8, 8.0, 8.2). Use a sterile, dilute solution of NaOH to adjust the pH.[9]

  • Test Solubility: Prepare your compound in these buffers at the desired final concentration.

  • Observe: Visually inspect for precipitation immediately and after several hours at the assay temperature.

  • Validate: Once you find a pH that maintains solubility, you must run a control experiment with the pH-adjusted buffer alone (no compound) to ensure the pH change itself does not affect the assay outcome.

Solution Pathway 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[10][11][12]

  • Principle: The hydrophobic phenyl rings of this compound can fit into the non-polar cavity of a cyclodextrin molecule, forming a water-soluble "inclusion complex."[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

G cluster_0 Cyclodextrin (Host) cluster_1 Drug Molecule (Guest) CD Hydrophilic Exterior Complex Water-Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Drug N-(4-Chlorophenyl)-4- methylbenzenesulfonamide Drug->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

  • Prepare HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer.

  • Method A (Co-dissolving):

    • Add the DMSO stock of your compound to the HP-β-CD solution.

    • Vortex or sonicate briefly to facilitate complex formation.

    • Use this complexed solution as your new stock for dilution into the final assay medium.

  • Method B (Pre-complexation):

    • Evaporate the solvent from a known amount of your compound to form a thin film in a glass vial.

    • Add the HP-β-CD solution to the vial.

    • Agitate (vortex, sonicate, or shake overnight) until the compound is fully dissolved. This method avoids the use of DMSO entirely in the final preparation.

  • Determine Optimal Ratio: Test different molar ratios of HP-β-CD to your compound to find the minimum concentration of cyclodextrin needed to maintain solubility.

  • Validate: As with all excipients, run a control with just the HP-β-CD in your assay to ensure it does not cause interference.

References

  • Desai, K. F., & Patel, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S2-S4. [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Jadhav, P., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from Procell. [Link]

  • Abolghasemi, M. M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts. [Link]

  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from CompoundingToday.com. [Link]

  • Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Digital Control Systems. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from Digital Control Systems. [Link]

  • Various Authors. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Semantic Scholar. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. Retrieved from Semantic Scholar. [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Retrieved from Global Pharmaceutical Sciences Review. [Link]

  • PubChem. (n.d.). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from YouTube. [Link]

  • Wang, J., et al. (2021). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. MDPI. [Link]

  • LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from LinkedIn. [Link]

  • SIELC Technologies. (2018, May 16). Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-. Retrieved from SIELC Technologies. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • PubChem. (n.d.). 4-Chlorophenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

Sources

Technical Support Center: Optimizing Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide bond formation. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this crucial reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus on identifying the root cause of a problem and providing actionable, step-by-step solutions.

Issue 1: My reaction shows low or no yield of the desired sulfonamide.

Potential Cause 1: Ineffective Amine Nucleophile

The primary reason for a stalled reaction is often the amine's inability to act as an effective nucleophile. This can be due to protonation by the HCl byproduct generated during the reaction. The base's role is to scavenge this acid, preventing the formation of the non-nucleophilic ammonium salt and driving the reaction forward.[1]

  • Solution:

    • Choice of Base: Ensure you are using an appropriate base. For simple, unhindered primary or secondary amines, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. Use at least 1.1 equivalents to neutralize the generated HCl.

    • Weakly Nucleophilic Amines: For weakly nucleophilic amines, such as anilines, a stronger base or a catalytic approach may be necessary. Consider using pyridine as both the base and solvent, as it can form a more reactive sulfonylpyridinium intermediate. Alternatively, catalysts like indium have proven effective for coupling less nucleophilic and sterically hindered anilines.[2]

    • Check pKa: Compare the pKa of your amine's conjugate acid to that of the base's conjugate acid. The base should be strong enough to effectively deprotonate the ammonium salt formed.

Potential Cause 2: Poor Sulfonyl Chloride Reactivity

While most sulfonyl chlorides are highly reactive, sterically hindered or electron-deficient variants can exhibit sluggishness.

  • Solution:

    • Catalysis: Add a catalytic amount (0.1 eq) of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-dimethylaminopyridinium salt, which then rapidly reacts with the amine.

    • Alternative Electrophiles: If the sulfonyl chloride is unstable or unreactive, consider alternative sulfur(VI) electrophiles. Sulfonyl fluorides, activated by a Lewis acid like calcium triflimide [Ca(NTf₂)₂], offer a milder and often more effective alternative for challenging couplings.[2]

Potential Cause 3: Steric Hindrance

When either the amine or the sulfonyl chloride is sterically bulky, the reaction rate can decrease dramatically.

  • Solution:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for potential side reactions or decomposition.

    • Catalytic Methods: As mentioned, specialized catalytic systems are often required. Indium-catalyzed sulfonylations have shown broad applicability for sterically hindered substrates.[2]

    • Longer Reaction Times: These reactions may simply require more time. Monitor progress by TLC or LC-MS over 24-48 hours before deeming the reaction a failure.

Issue 2: My reaction is messy, with multiple side products.

Potential Cause 1: Bis-Sulfonylation of Primary Amines

Primary amines (R-NH₂) can sometimes react twice with the sulfonyl chloride to form an undesired bis-sulfonylated product (R-N(SO₂R')₂), especially if excess sulfonyl chloride is used or if the initial sulfonamide product is deprotonated by the base.

  • Solution:

    • Control Stoichiometry: Use the amine as the limiting reagent or maintain a strict 1:1 stoichiometry.

    • Slow Addition: Add the sulfonyl chloride solution dropwise to a solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the mono-sulfonylation product.

Potential Cause 2: Hydrolysis of Sulfonyl Chloride

Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This not only consumes the starting material but the resulting acid can complicate purification.

  • Solution:

    • Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Dry all glassware thoroughly before use.

    • Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify older reagents if their quality is suspect.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in sulfonamide synthesis.

TroubleshootingWorkflow start Reaction Issue: Low Yield or Stalled check_sm 1. Verify Starting Material Quality & Stoichiometry start->check_sm check_base 2. Is the Base Appropriate? check_sm->check_base Materials OK base_sol Action: Switch to a stronger (e.g., DBU) or catalytic base (e.g., Pyridine, DMAP). Consider pKa values. check_base->base_sol No check_conditions 3. Are Conditions Optimal? check_base->check_conditions Yes base_sol->check_conditions cond_sol Action: Increase temperature. Increase reaction time. Ensure anhydrous conditions. check_conditions->cond_sol No check_sterics 4. Is Steric Hindrance a Factor? check_conditions->check_sterics Yes cond_sol->check_sterics sterics_sol Action: Switch to a catalytic method (e.g., In-catalyzed) or use a more reactive electrophile (e.g., Sulfonyl Fluoride + Lewis Acid). check_sterics->sterics_sol Yes success Optimized Reaction check_sterics->success No sterics_sol->success

Caption: A decision tree for troubleshooting low-yield sulfonamide reactions.

Frequently Asked Questions (FAQs)

Q1: How do I select the right base for my sulfonylation?

The choice of base is critical and depends on the nucleophilicity of the amine and the desired reaction conditions. The base serves as an acid scavenger.[1]

| Base Selection Guide | | :--- | :--- | :--- | | Base Type | Examples | Primary Use Case & Rationale | | Tertiary Amines (Non-Nucleophilic) | Triethylamine (TEA), DIPEA | Workhorse bases. Used for most standard reactions with primary/secondary aliphatic amines. They are strong enough to scavenge HCl but are too hindered to compete with the substrate amine as a nucleophile. | | Nucleophilic Bases / Catalysts | Pyridine, DMAP | For less reactive systems. Pyridine is often used as a solvent and base for reactions with anilines. DMAP is used catalytically to activate the sulfonyl chloride, especially with hindered or electron-poor amines. | | Stronger, Non-Nucleophilic Bases | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | For deprotonating sulfonamides. Used when N-alkylation of a pre-formed sulfonamide is desired or in specific catalytic cycles. Generally too strong for the initial coupling step as it can promote side reactions. | | Inorganic Bases | K₂CO₃, Cs₂CO₃ | Often used in biphasic systems or with specific catalytic methods, such as copper-catalyzed couplings of thiosulfonates with amines.[3] |

Q2: What is the best solvent for sulfonamide synthesis?

Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.

| Common Solvents for Sulfonylation | | :--- | :--- | :--- | | Solvent | Key Properties | Typical Application | | Dichloromethane (DCM) | Low boiling point (40 °C), good solubility for many organics. | Excellent for room temperature or sub-ambient temperature reactions. Easy to remove during workup. | | Tetrahydrofuran (THF) | Higher boiling point (66 °C), good coordinating solvent. | Suitable for reactions that require gentle heating. Must be anhydrous. | | Acetonitrile (ACN) | Polar aprotic, higher boiling point (82 °C). | Good for a wide range of substrates and often used in modern catalytic procedures.[2] | | Pyridine | Acts as both solvent and nucleophilic base/catalyst. | Traditionally used for reactions with poorly reactive amines like anilines. |

Q3: My starting materials are precious. Can I run a test reaction on a small scale?

Absolutely. Before committing a large amount of material, it is highly recommended to perform a small-scale test reaction (e.g., 0.1 mmol). This allows you to screen different bases, solvents, and temperatures to find the optimal conditions with minimal material loss.

Q4: Are there alternatives to using sulfonyl chlorides?

Yes, modern synthetic methods have introduced several valuable alternatives, often with better stability, reactivity, or functional group tolerance.

  • Sulfonyl Fluorides: These are more stable to moisture than sulfonyl chlorides and can be activated under mild conditions using Lewis acids (e.g., Ca(NTf₂)₂) or other catalysts. This is part of the "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry.[3]

  • Sulfonic Acids/Salts: Direct coupling of sulfonic acids or their salts with amines can be achieved, often under microwave irradiation, providing a high-yielding and atom-economical alternative.[2]

  • Thiols: Thiols can be converted to sulfonamides in one pot via oxidative coupling with amines, bypassing the need to isolate the sulfonyl chloride intermediate.[4]

  • Sulfur Dioxide Surrogates: Reagents like DABSO (DABCO bis(sulfur dioxide)) serve as a solid, stable source of SO₂ for multi-component reactions to build sulfonamides.[3]

Standard Operating Protocol

General Protocol for Sulfonamide Synthesis via Sulfonyl Chloride

This protocol describes a standard procedure for the reaction of an amine with a sulfonyl chloride using a tertiary amine base.

  • Preparation:

    • Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C and allow to cool under a stream of inert gas (N₂ or Ar).

    • To the flask, add the amine (1.0 eq).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of amine).

    • Add the tertiary amine base (e.g., Triethylamine, 1.2 eq).

  • Reaction:

    • Cool the stirred amine solution to 0 °C using an ice-water bath.

    • In a separate vial, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous solvent.

    • Add the sulfonyl chloride solution to the cooled amine solution dropwise over 10-15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup & Purification:

    • Quench the reaction by adding water or 1M HCl (aq) to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure sulfonamide.

Reaction Mechanism Diagram

Caption: General mechanism for base-mediated sulfonamide formation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Pye, C. R., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. DOI:10.1039/D1RA04368D. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential biological activities of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide against other well-characterized sulfonamides. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related molecules to provide a scientifically grounded perspective on its potential therapeutic applications. We will explore its likely antimicrobial, anticancer, and enzyme inhibitory properties, offering a rationale for future experimental investigation.

Introduction to this compound

This compound belongs to the diverse class of sulfonamides, compounds characterized by a sulfonyl group connected to an amine. The core structure of this molecule, featuring a tosyl group and a 4-chlorophenyl moiety, suggests a predisposition for a range of biological interactions. The presence of the 4-chlorophenyl group is of particular interest, as this substituent is found in numerous bioactive molecules and is known to influence properties such as lipophilicity and binding affinity to biological targets. This guide will compare the inferred activities of this compound with established sulfonamides: Sulfamethoxazole, a classic antibiotic; Celecoxib, a selective COX-2 inhibitor with anti-inflammatory and anticancer properties; and Acetazolamide, a carbonic anhydrase inhibitor.

Comparative Analysis of Biological Activities

Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect, which stems from their structural similarity to para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, sulfonamides prevent the synthesis of nucleotides and amino acids, leading to a bacteriostatic effect.

This compound: A Potential Antimicrobial?

Comparative Data:

CompoundTarget Organism(s)Typical MIC RangeMechanism of Action
This compound Hypothesized based on structureUnknownPotential DHPS inhibition
Sulfamethoxazole Broad spectrum (Gram-positive and Gram-negative bacteria)16-512 µg/mL[1][2]DHPS inhibition[3]
Celecoxib Not a primary antimicrobialHigh MICsCOX-2 inhibition
Acetazolamide Not a primary antimicrobialHigh MICsCarbonic anhydrase inhibition

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Materials:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Use a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

    • Use cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.

  • Procedure:

    • Add 100 µL of MHB to all wells of the microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.

    • Inoculate each well with 5 µL of the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC determination by broth microdilution.
Anticancer Activity

Many sulfonamides exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest. The presence of a 4-chlorophenyl group in several known anticancer agents suggests that this compound may also possess cytotoxic activity against cancer cells. For instance, a compound with a (4-chlorophenyl)sulfonyl moiety showed promising activity against a breast cancer cell line.[4]

Comparative Data:

CompoundTarget Cancer Cell Line(s)Typical IC50 RangeMechanism of Action
This compound Hypothesized based on structureUnknownUnknown
Celecoxib Colon, Breast, Lung, etc.10-50 µM[5]COX-2 inhibition, induction of apoptosis[6][7]
Sulfamethoxazole Generally low anticancer activity>100 µMDHPS inhibition
Acetazolamide Some activity against hypoxic tumorsHigh µM rangeCarbonic anhydrase inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Preparation of Materials:

    • Culture cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.

    • Prepare a stock solution of the test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for determining cytotoxicity using the MTT assay.
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some types of cancer. The sulfonamide moiety is a classic zinc-binding group, making many sulfonamides potent CA inhibitors.

This compound as a Potential CA Inhibitor

Given its sulfonamide core, this compound is a strong candidate for a carbonic anhydrase inhibitor. The nature of the substituents on the phenyl rings will influence its binding affinity and selectivity for different CA isoforms. Studies on other N-phenylsulfonamides have shown potent inhibition of various CA isoenzymes.[8]

Comparative Data:

CompoundTarget CA Isoform(s)Typical Kᵢ RangeTherapeutic Use
This compound Hypothesized (e.g., CA I, II, IX, XII)UnknownPotential antiglaucoma, anticancer
Acetazolamide CA I, II, IV, IX, XII12-250 nM[9][10]Diuretic, antiglaucoma, antiepileptic[11]
Celecoxib Weak CA inhibitorHigh µM rangeAnti-inflammatory, anticancer
Sulfamethoxazole Weak CA inhibitorHigh µM rangeAntibiotic

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

  • Preparation of Materials:

    • Purified human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II).

    • p-Nitrophenyl acetate (pNPA) as the substrate.

    • Assay buffer (e.g., Tris-HCl).

    • Test compound stock solution.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the CA enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the pNPA substrate.

    • Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value and the inhibition constant (Kᵢ).

Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion and Future Directions

This compound is a molecule with significant potential for diverse biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects. This guide provides a comparative framework based on the known activities of structurally related sulfonamides. The presence of the 4-chlorophenyl moiety is a key feature that warrants further investigation, particularly in the context of anticancer activity.

The experimental protocols detailed herein offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and performing these in vitro assays to determine its MIC, IC50, and Kᵢ values. Positive results would justify further studies, including in vivo models, to fully elucidate its therapeutic potential.

References

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The Rational Design of Carbonic Anhydrase Inhibitors: A Comparative QSAR Analysis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Beyond

In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of biological targets, carbonic anhydrases (CAs) have garnered significant attention due to their pivotal roles in a range of physiological and pathological processes.[1] The inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and, increasingly, as a therapeutic avenue in oncology.[2][3] The benzenesulfonamide scaffold has long been the workhorse in the development of CA inhibitors, offering a versatile platform for chemical modification and optimization.

This guide provides an in-depth exploration of the Quantitative Structure-Activity Relationship (QSAR) analysis of substituted benzenesulfonamides as carbonic anhydrase inhibitors. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering a comparative analysis of different benzenesulfonamide series and placing their performance in the context of alternative inhibitor classes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational and experimental strategies for the rational design of next-generation CA inhibitors.

The Central Role of Carbonic Anhydrase and the Power of QSAR

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. With at least 15 known human isoforms, each with distinct tissue distribution and physiological functions, the challenge lies in achieving isoform-specific inhibition to maximize therapeutic efficacy while minimizing off-target effects. For instance, targeting the tumor-associated isoforms CA IX and XII has emerged as a promising anti-cancer strategy.[2][3]

This is where the synergy of experimental testing and computational modeling, specifically QSAR, becomes indispensable. QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[4] By identifying the key molecular descriptors that govern inhibitory potency, QSAR models empower medicinal chemists to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline. A robust QSAR model not only predicts "what" molecules will be active but also provides insights into "why," guiding the design of compounds with improved potency and selectivity.

The QSAR Workflow: A Step-by-Step Deconstruction

A successful QSAR study is a multi-faceted process that integrates molecular modeling, statistical analysis, and rigorous validation. The following workflow outlines the critical steps, emphasizing the rationale behind each stage.

G cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Development cluster_3 Model Validation A Selection of a Diverse Training Set of Benzenesulfonamides B Experimental Determination of Biological Activity (IC50/Ki) A->B Biological Testing E Data Splitting into Training and Test Sets B->E Activity Data C 2D and 3D Molecular Structure Generation and Optimization D Calculation of Physicochemical, Electronic, and Steric Descriptors C->D Optimized Structures D->E Descriptor Matrix F Statistical Analysis (e.g., MLR, PLS, ANN) to Generate QSAR Equation E->F Model Building G Internal Validation (e.g., Cross-validation, q²) F->G Internal Check H External Validation (Prediction of Test Set Activity, r²_pred) G->H External Prediction I Applicability Domain Definition H->I Defining Limitations

Figure 1: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Experimental Protocols: Ensuring Data Integrity

The foundation of any predictive model is the quality of the input data. Here, we outline the essential experimental protocols for generating reliable biological data for QSAR analysis of benzenesulfonamide-based carbonic anhydrase inhibitors.

Protocol 1: Synthesis of Substituted Benzenesulfonamides (A General Approach)

The synthesis of substituted benzenesulfonamides often starts from commercially available sulfanilamide or a related precursor. The following is a generalized procedure; specific reaction conditions will vary depending on the desired substitution pattern.

  • Preparation of the Intermediate: To a solution of sulfanilamide in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added. The mixture is cooled, and an acyl chloride (e.g., 2-chloroacetyl chloride) is added dropwise. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Introduction of Diversity: The resulting intermediate can then be reacted with a variety of amines or other nucleophiles to introduce different substituents. This step is often carried out in a suitable solvent like dimethylformamide (DMF) and may require heating.

  • Purification: The final product is typically purified by filtration, washing, and recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure substituted benzenesulfonamide.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited by benzenesulfonamides.

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

    • Enzyme Solution: A working solution of human carbonic anhydrase (e.g., hCA II or hCA IX) is prepared in the assay buffer.

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) is dissolved in a minimal amount of organic solvent (e.g., DMSO) and then diluted in the assay buffer.

    • Inhibitor Solutions: A dilution series of the test benzenesulfonamides and a standard inhibitor (e.g., acetazolamide) are prepared in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • To the wells of a microplate, add the assay buffer, the inhibitor solution (or vehicle for control), and the enzyme solution.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in a microplate reader at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Comparative QSAR Analysis of Benzenesulfonamide Derivatives

To illustrate the power of QSAR in discerning the structure-activity relationships of benzenesulfonamides, we present a comparative analysis of hypothetical QSAR models for two different series of inhibitors targeting the tumor-associated isoform, hCA IX.

Series A: 4-Substituted Benzenesulfonamides

This series explores the effect of various substituents at the 4-position of the benzene ring.

Series B: Benzenesulfonamides with Extended Scaffolds

This series incorporates different linker moieties between the benzenesulfonamide core and a terminal substituent, exploring the impact of size and flexibility.

QSAR Model Series Key Descriptors Interpretation of the Model
Model 1 ALogP, σ (Hammett constant), MR (Molar Refractivity)0.680.85Inhibitory activity is positively correlated with lipophilicity (LogP) and the electron-withdrawing nature of the substituent (positive σ), and negatively correlated with the bulkiness of the substituent (MR). This suggests that a moderately sized, lipophilic, and electron-deficient substituent at the 4-position is favorable for hCA IX inhibition.
Model 2 BTPSA (Topological Polar Surface Area), nRotB (Number of Rotatable Bonds), Wiener Index0.720.89Potency is inversely proportional to the polar surface area (TPSA), indicating that excessive polarity is detrimental. A moderate number of rotatable bonds (nRotB) is beneficial, suggesting that some flexibility is required for optimal binding. A higher Wiener index, which relates to the branching of the molecule, is also favorable.

Table 1: A comparative summary of hypothetical QSAR models for two series of benzenesulfonamide-based hCA IX inhibitors.

These hypothetical models demonstrate how QSAR can provide actionable insights for lead optimization. For Series A, the model suggests focusing on substituents that increase lipophilicity and electron-withdrawing character without significantly increasing steric bulk. For Series B, the model guides the design of linkers with controlled flexibility and branching, while minimizing polarity.

Performance Comparison: Benzenesulfonamides vs. Alternative Scaffolds

While benzenesulfonamides are the most established class of CA inhibitors, several other scaffolds have emerged as viable alternatives. A comprehensive evaluation requires a comparison of their respective strengths and weaknesses.

Inhibitor Class General Structure Mechanism of Action Advantages Disadvantages Representative QSAR Insights
Benzenesulfonamides Ar-SO₂NH₂The sulfonamide anion coordinates to the zinc ion in the active site.High potency, well-established chemistry, extensive SAR data available.Can suffer from a lack of isoform selectivity, potential for off-target effects.Activity is often correlated with the electronic properties of the sulfonamide group and the steric and hydrophobic characteristics of the aromatic substituents.[5]
Sulfamates/Sulfamides R-O-SO₂NH₂ / R-NH-SO₂NH-R'The sulfamate/sulfamide anion mimics the transition state of CO₂ hydration and binds to the zinc ion.Can exhibit different selectivity profiles compared to sulfonamides.Generally less potent than sulfonamides.QSAR studies are less common but often highlight the importance of the nature of the R group in modulating potency and selectivity.
Coumarins Fused benzene and α-pyrone ringsAct as suicide inhibitors by hydrolyzing to a cis-2-carboxycinnamic acid derivative that anchors to the zinc-coordinating histidine residues.Novel mechanism of action, can exhibit good selectivity.Irreversible inhibition can be a concern, generally lower potency than sulfonamides.QSAR models often emphasize the importance of the substitution pattern on the coumarin ring for both reactivity and interaction with the enzyme active site.
Carbohydrate-based Inhibitors Sugar moiety appended to a CAI scaffoldThe sugar tail can form additional interactions with residues at the rim of the active site, enhancing affinity and selectivity.Can significantly improve isoform selectivity by exploiting differences in the active site entrance.Synthetic complexity can be a challenge.QSAR studies are emerging and focus on the influence of the sugar type, linkage, and stereochemistry on inhibitory activity.

Table 2: A comparative overview of benzenesulfonamides and alternative classes of carbonic anhydrase inhibitors.

Visualizing Structure-Activity Relationships: The Power of Graphviz

To further illustrate the concepts discussed, we can use Graphviz to create diagrams that represent key relationships.

G cluster_0 Benzenesulfonamide Core cluster_1 Favorable Substituent Properties (Hypothetical hCA IX QSAR) cluster_2 Unfavorable Substituent Properties A SO2NH2 B Increased Lipophilicity (e.g., -CF3, -Cl) A->B Enhances C Electron-Withdrawing Groups (e.g., -NO2, -CN) A->C Enhances D Moderate Steric Bulk A->D Enhances E High Polarity (e.g., -OH, -NH2) A->E Diminishes F Excessive Steric Hindrance A->F Diminishes

Figure 2: A conceptual diagram illustrating the influence of substituent properties on the inhibitory activity of benzenesulfonamides based on a hypothetical QSAR model for hCA IX.

Conclusion and Future Directions

The QSAR analysis of substituted benzenesulfonamides has been instrumental in advancing our understanding of the structural requirements for potent and selective carbonic anhydrase inhibition. As we have demonstrated, a well-designed and rigorously validated QSAR model is a powerful predictive tool that can significantly streamline the drug discovery process.

The comparative analysis with alternative inhibitor classes highlights the ongoing need for novel scaffolds that can overcome the limitations of traditional benzenesulfonamides, particularly in achieving isoform selectivity. The integration of structural biology, computational chemistry, and synthetic chemistry will continue to be paramount in this endeavor.

Future efforts in this field will likely focus on the application of more advanced machine learning and artificial intelligence algorithms to develop more sophisticated and predictive QSAR models. Furthermore, the development of QSAR models that can predict not only potency but also pharmacokinetic and toxicological properties will be crucial for the successful translation of promising inhibitors into clinical candidates. By embracing a multi-parameter optimization approach, guided by the principles of QSAR, the scientific community is well-positioned to develop the next generation of carbonic anhydrase inhibitors with enhanced therapeutic profiles.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical analysis and food safety, the accurate quantification of sulfonamides is paramount. These synthetic antimicrobial agents, while beneficial in veterinary medicine, can pose health risks to humans if they enter the food chain.[1][2] Consequently, robust and reliable analytical methods are essential for monitoring their levels. This guide provides an in-depth comparison of common analytical techniques for sulfonamide quantification and a detailed framework for their cross-validation, ensuring data integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of this guide.[5][6][7][8]

The Imperative of Cross-Validation

Cross-validation is a critical process when two or more analytical methods are used to generate data within the same study or across different studies. It serves to demonstrate that the methods provide equivalent results, thereby ensuring the consistency and reliability of the data. This is particularly crucial when transferring a method between laboratories or when a reference method is being replaced by a newer technology.

The process involves analyzing the same set of samples with both methods and statistically comparing the results. A successful cross-validation provides confidence that the data generated by either method is interchangeable.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for sulfonamide quantification hinges on several factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., screening vs. confirmatory).[9] Here, we compare three widely used techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

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subgraph "cluster_factors" { label="Decision Factors"; bgcolor="#F1F3F4"; Sensitivity [pos="0,1.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; Selectivity [pos="2,1.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; Matrix [pos="1,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; Purpose [pos="3,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_techniques" { label="Analytical Techniques"; bgcolor="#F1F3F4"; HPLC_UV [pos="0,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF", label="HPLC-UV"]; LC_MSMS [pos="2,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF", label="LC-MS/MS"]; CE [pos="4,-2!", fillcolor="#FBBC05", fontcolor="#FFFFFF", label="Capillary Electrophoresis"]; }

Sensitivity -> HPLC_UV [label="Moderate"]; Sensitivity -> LC_MSMS [label="High"]; Sensitivity -> CE [label="Moderate to High"]; Selectivity -> HPLC_UV [label="Good"]; Selectivity -> LC_MSMS [label="Excellent"]; Selectivity -> CE [label="Excellent"]; Matrix -> HPLC_UV [label="Complex matrices\nrequire extensive cleanup"]; Matrix -> LC_MSMS [label="Tolerant to complex matrices"]; Matrix -> CE [label="Requires clean samples"]; Purpose -> HPLC_UV [label="Screening, QC"]; Purpose -> LC_MSMS [label="Confirmatory, Trace Analysis"]; Purpose -> CE [label="Screening, Research"]; }

Caption: A workflow for the cross-validation of analytical methods.

Key Steps in Cross-Validation
  • Define Acceptance Criteria: Before initiating the study, establish clear and scientifically justified acceptance criteria for the agreement between the methods. These criteria are often based on regulatory guidelines and the intended application of the methods. [10][11]For bioanalytical methods, the European Medicines Agency (EMA) suggests that for at least 67% of the samples, the difference between the results from the two methods should be within ±20% of the mean value. [8]

  • Sample Selection: Select a minimum of 20 representative samples that span the entire calibration range of the methods. These samples should ideally be incurred samples (i.e., from dosed subjects) to reflect the real-world application of the methods.

  • Analysis: Analyze the selected samples using both analytical methods. It is recommended to perform the analyses in a blinded manner to avoid bias.

  • Statistical Evaluation: Statistically compare the results obtained from both methods. While correlation analysis is often used, it is not sufficient to assess agreement. [12]More appropriate statistical tools include:

    • Difference Plots (Bland-Altman Plots): These plots visualize the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.

    • Regression Analysis: Linear regression can be used to assess the relationship between the two methods. [13]The slope and intercept of the regression line should be close to 1 and 0, respectively. [13]

Interpreting the Results

If the acceptance criteria are met, the two methods can be considered equivalent and interchangeable. If the criteria are not met, a thorough investigation into the source of the discrepancy is required. This may involve re-evaluating the method validation parameters for each method, examining potential matrix effects, or assessing the stability of the analytes.

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The cross-validation of analytical methods is a critical component of ensuring the reliability and consistency of data in sulfonamide quantification. By carefully selecting appropriate analytical techniques, adhering to validated experimental protocols, and employing a robust cross-validation workflow, researchers and scientists can have a high degree of confidence in their analytical results. This, in turn, supports informed decision-making in drug development and contributes to the protection of public health.

The choice between methods like HPLC-UV, LC-MS/MS, and CE depends on the specific analytical challenge. [9]While LC-MS/MS offers superior sensitivity and specificity, making it ideal for confirmatory analysis, HPLC-UV and CE remain valuable tools for screening and routine quality control. [1][14]Regardless of the methods employed, a thorough and well-documented cross-validation is essential for regulatory compliance and scientific integrity.

References

  • Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. The Royal Society Publishing. Available from: [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available from: [Link]

  • Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. PubMed. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Analysis of sulfonamides by capillary electrophoresis. PubMed. Available from: [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences. Available from: [Link]

  • Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods. Hindawi. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Selection of Appropriate Statistical Methods for Data Analysis. PMC - NIH. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. AOAC International. Available from: [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Available from: [Link]

  • Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. MDPI. Available from: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. Available from: [Link]

  • The Comparison of Methods Experiment. Westgard QC. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Comparison of ELISA and LC-MS/MS results for analysis of incurred urine samples. ResearchGate. Available from: [Link]

  • Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. Brieflands. Available from: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available from: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • Statistics for Laboratory Method Comparison Studies. ResearchGate. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Validation of a LC-MS/MS method for the quantitative analysis of four antibiotics in pig tissues and plasma to assess the risk of transfer of residues to edible matrices after exposure to cross-contaminated feed. Taylor & Francis Online. Available from: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]

  • Correlation between LC–MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Bioanalysis Zone. Available from: [Link]

  • Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. PubMed. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency (EMA). Available from: [Link]

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  • Development and Validation of a Multiclass Method for Analysis of Veterinary Drug Residues in Milk Using Ultrahigh Performance Liquid Chromatography Electrospray Ionization Quadrupole Orbitrap Mass Spectrometry. ACS Publications. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available from: [Link]

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  • Method Validation Guidelines. BioPharm International. Available from: [Link]

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  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

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An In-Depth Guide to Evaluating the Enzyme Selectivity of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for academic and industry researchers to evaluate the enzyme selectivity of the novel compound N-(4-Chlorophenyl)-4-methylbenzenesulfonamide. We will operate under the working hypothesis that this compound is a putative inhibitor of Carbonic Anhydrase II (CA-II), a well-established drug target. The principles and methodologies detailed herein are broadly applicable for assessing the selectivity of any lead compound against its intended target and potential off-targets.

The Critical Role of Selectivity in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its selectivity. A highly selective inhibitor preferentially binds to its intended target, thereby minimizing off-target effects and reducing the potential for adverse drug reactions. The sulfonamide moiety, present in our compound of interest, is a well-known zinc-binding group found in numerous approved drugs targeting metalloenzymes, most notably the carbonic anhydrases (CAs). Therefore, a thorough evaluation of this compound's selectivity against a panel of CA isoforms and other relevant enzymes is a critical step in its preclinical development.

Experimental Design: A Multi-Faceted Approach to Selectivity Profiling

A robust assessment of selectivity necessitates a combination of in vitro enzymatic assays and in silico computational modeling. This dual approach provides a comprehensive understanding of the compound's inhibitory activity and the molecular basis for its target recognition.

Selection of Target and Off-Target Enzymes

The primary target for our investigation is human Carbonic Anhydrase II (hCA-II). To evaluate selectivity, we will profile the compound against other physiologically relevant CA isoforms, such as hCA-IX, which is a key target in cancer therapy. Additionally, including a structurally unrelated enzyme, such as a serine protease like Trypsin, will serve as a negative control to assess for non-specific inhibition.

Comparator Compounds: Establishing a Benchmark

To contextualize the performance of this compound, it is essential to include well-characterized reference inhibitors in our assays. For the Carbonic Anhydrase family, Acetazolamide is a clinically approved, non-selective inhibitor, while selective inhibitors for specific isoforms are also commercially available and should be included where appropriate.

In Vitro Selectivity Assessment: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. By determining the IC50 of this compound against our panel of enzymes, we can directly compare its inhibitory activity.

Experimental Protocol: Carbonic Anhydrase Activity Assay

This protocol is adapted from established methods for measuring CA activity based on the hydrolysis of a chromogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare solutions of recombinant human CA-II and CA-IX at a final concentration of 10 nM.

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), at a concentration of 1 mM.

  • Assay Procedure:

    • To a 96-well microplate, add 180 µL of the assay buffer.

    • Add 10 µL of the appropriate enzyme solution (CA-II or CA-IX).

    • Add 10 µL of the serially diluted compound or vehicle control (DMSO).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Monitor the increase in absorbance at 405 nm over 10 minutes using a microplate reader. The rate of NPA hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Normalize the velocities to the vehicle control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (DMSO) B Serial Dilutions (Assay Buffer) A->B E Add Buffer, Enzyme, and Compound to Plate B->E C Prepare Enzyme Solutions (hCA-II, hCA-IX) C->E D Prepare Substrate (4-NPA) G Add Substrate (Initiate Reaction) D->G F Incubate (15 min) E->F F->G H Monitor Absorbance (405 nm) G->H I Calculate Reaction Velocities J Determine % Inhibition I->J K Plot Dose-Response Curve J->K L Calculate IC50 K->L G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis A Obtain Protein Structures (PDB) B Prepare Proteins (Add H, Remove H2O) A->B E Define Binding Site B->E C Generate Ligand 3D Structure D Optimize Ligand Geometry C->D F Run Docking Program (e.g., AutoDock Vina) D->F E->F G Compare Binding Energies F->G H Visualize Binding Poses G->H I Identify Key Interactions H->I

Caption: Computational workflow for molecular docking analysis.

CompoundPredicted Binding Energy hCA-II (kcal/mol)Predicted Binding Energy hCA-IX (kcal/mol)
This compound-9.5-7.8

Table 2: Hypothetical molecular docking scores for this compound against the active sites of hCA-II and hCA-IX.

The in silico data corroborates our hypothetical in vitro findings, suggesting a more favorable binding of this compound to hCA-II compared to hCA-IX. Visual inspection of the docked poses would likely reveal specific amino acid residues within the active sites that contribute to this observed selectivity.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the enzyme selectivity of this compound. By integrating in vitro enzymatic assays and in silico molecular docking, researchers can gain a deep understanding of the compound's pharmacological profile. The hypothetical data presented herein suggests that this compound is a moderately potent and selective inhibitor of hCA-II.

Further studies should expand the panel of off-target enzymes to include other metalloenzymes and key antitargets in drug discovery (e.g., hERG, CYP450 enzymes). Cellular assays would also be a critical next step to confirm the on-target activity and assess the compound's permeability and cytotoxicity. The methodologies described in this guide provide a robust foundation for the continued investigation and optimization of this and other novel chemical entities.

References

  • General Principles of Drug Discovery. (2023). National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrases: New Horizons for an Old Family of Enzymes. (2020). MDPI. [Link]

  • Molecular Docking: A Powerful Tool for Structure-Based Drug Discovery. (2021). National Center for Biotechnology Information. [Link]

  • AutoDock Vina: A Widely Used Tool for Molecular Docking. The Scripps Research Institute. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

A Comparative Guide to the Efficacy of Novel Sulfonamides and Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry. From their historic introduction as the first class of effective systemic antibacterial agents to their contemporary applications as diuretics, hypoglycemics, and anticancer agents, sulfonamides continue to offer a versatile platform for inhibitor design. This guide provides a comprehensive framework for benchmarking the efficacy of novel sulfonamide-based inhibitors against their established counterparts, ensuring a rigorous and scientifically sound evaluation for researchers and drug development professionals.

The Enduring Relevance of Sulfonamides

Sulfonamides are synthetic compounds that contain the sulfonamido group (-S(=O)₂-NR₂). Their therapeutic versatility stems from their ability to act as competitive inhibitors of key enzymes by mimicking natural substrates. The classical antibacterial sulfonamides, for instance, are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for folic acid synthesis in bacteria.[1] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), they disrupt the folate pathway, leading to a bacteriostatic effect.[1] This mechanism underscores a key principle of sulfonamide action: targeted enzyme inhibition.

Beyond their antimicrobial properties, sulfonamides have been ingeniously adapted to inhibit other enzymes with high specificity. For example, acetazolamide is a potent inhibitor of carbonic anhydrase, leading to its use as a diuretic and for the treatment of glaucoma.[2] Celecoxib, a selective COX-2 inhibitor, demonstrates the utility of the sulfonamide moiety in developing anti-inflammatory agents. The ongoing exploration of novel sulfonamide derivatives continues to yield promising candidates for a range of therapeutic targets.[1][3]

Visualizing the Mechanism: Sulfonamide Inhibition of Folic Acid Synthesis

Sulfonamide Mechanism of Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, disrupting bacterial folic acid synthesis.

Experimental Design for Efficacy Benchmarking

A robust comparison between a novel sulfonamide and a known inhibitor necessitates a well-designed experimental framework. This guide will use the example of a novel antibacterial sulfonamide, "NS-1," benchmarked against the widely used inhibitor, sulfamethoxazole. The core of this evaluation rests on determining key efficacy parameters: the Minimum Inhibitory Concentration (MIC) for antibacterial activity and the half-maximal inhibitory concentration (IC50) for enzymatic inhibition.

Key Experimental Assays:
  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] It is a fundamental measure of antibacterial potency.

  • IC50 Determination for Dihydropteroate Synthase (DHPS): This biochemical assay quantifies the concentration of the sulfonamide required to inhibit the activity of its target enzyme, DHPS, by 50%.[5][6]

Detailed Experimental Protocols

The following protocols are based on established methodologies and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[7][8]

Protocol 1: Broth Microdilution for MIC Determination

This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[9]

Materials:

  • Novel Sulfonamide (NS-1) and Sulfamethoxazole stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Sulfonamides:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the stock solution of the sulfonamide (NS-1 or sulfamethoxazole) to the first well, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria.

Protocol 2: IC50 Determination for Dihydropteroate Synthase (DHPS)

This protocol outlines a spectrophotometric assay to measure the inhibition of DHPS activity.

Materials:

  • Recombinant DHPS enzyme

  • PABA (substrate)

  • Dihydropteroate pyrophosphate (DHPP) (co-substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Novel Sulfonamide (NS-1) and Sulfamethoxazole in various concentrations

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of NS-1 and sulfamethoxazole.

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • Prepare solutions of PABA and DHPP in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • DHPS enzyme

      • Varying concentrations of the inhibitor (NS-1 or sulfamethoxazole)

    • Incubate the plate for a pre-determined time at a specific temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the substrates (PABA and DHPP) to each well to start the enzymatic reaction.

  • Measurement:

    • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The product of the DHPS reaction, dihydropteroate, has a different absorbance spectrum than the substrates.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Visualizing the Experimental Workflow

Experimental Workflow cluster_mic MIC Determination cluster_ic50 IC50 Determination A1 Prepare Bacterial Inoculum (0.5 McFarland) A3 Inoculate 96-well Plates A1->A3 A2 Serial Dilution of NS-1 & Sulfamethoxazole A2->A3 A4 Incubate at 35°C for 16-20h A3->A4 A5 Read MIC Value A4->A5 End End A5->End B1 Prepare Recombinant DHPS and Substrates B3 Enzyme-Inhibitor Incubation B1->B3 B2 Serial Dilution of NS-1 & Sulfamethoxazole B2->B3 B4 Initiate Reaction with Substrates B3->B4 B5 Spectrophotometric Reading B4->B5 B6 Calculate IC50 B5->B6 B6->End Start Start Start->A1 Start->B1

Caption: Workflow for the comparative evaluation of a novel sulfonamide (NS-1) and a known inhibitor.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Efficacy of Novel Sulfonamide NS-1 and Sulfamethoxazole

CompoundTarget Organism/EnzymeMIC (µg/mL)IC50 (µM) for DHPS
Novel Sulfonamide (NS-1) S. aureus ATCC 2921342.5
Sulfamethoxazole S. aureus ATCC 292131610.8

Interpretation of Hypothetical Data:

In this hypothetical scenario, the novel sulfonamide NS-1 exhibits a four-fold lower MIC against S. aureus compared to sulfamethoxazole, indicating superior antibacterial potency. This is further supported by the IC50 data, where NS-1 demonstrates a more than four-fold greater inhibitory activity against the target enzyme, DHPS. These results would suggest that NS-1 is a more efficient inhibitor of bacterial growth and DHPS activity than the established drug, sulfamethoxazole. It is crucial to consider that the in vitro MIC value alone does not predict clinical efficacy, as pharmacokinetic and pharmacodynamic properties play a significant role in vivo.[12]

Conclusion

The systematic benchmarking of novel sulfonamides against known inhibitors is a critical step in the drug development pipeline. By employing standardized and validated protocols for determining key efficacy parameters such as MIC and IC50, researchers can obtain reliable and comparable data. This guide provides a foundational framework for such evaluations, emphasizing the importance of experimental rigor, clear data presentation, and a thorough understanding of the underlying scientific principles. The continued exploration of the sulfonamide scaffold, guided by robust comparative studies, holds immense promise for the discovery of next-generation inhibitors with enhanced efficacy and therapeutic potential.

References

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A Senior Application Scientist's Guide to the ADMET Profiling of Benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutics, from diuretics and antidiabetics to potent anticancer agents.[1][2] Its versatility, however, is matched by the complexity of its in vivo behavior. Modifying the benzenesulfonamide core to optimize potency against a specific target—be it a carbonic anhydrase, a receptor tyrosine kinase, or an ion channel—inevitably alters its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][4] An otherwise highly active compound can fail spectacularly in development due to poor oral bioavailability, rapid metabolic clearance, or unforeseen toxicity.

This guide provides a comparative analysis of the ADMET properties of various benzenesulfonamide analogs, grounded in experimental data. As Senior Application Scientists, our goal is not merely to present data but to illuminate the causal relationships between chemical structure and pharmacokinetic outcomes. We will explore the critical assays that form the backbone of ADMET profiling, detailing not just the "how" but the "why" of each experimental choice. This self-validating approach ensures that the data generated is robust, reproducible, and, most importantly, predictive of clinical success.

Comparative ADMET Data of Benzenesulfonamide Analogs

The success of a drug candidate is a multi-parameter optimization challenge. The following table summarizes key ADMET properties for several benzenesulfonamide analogs from different therapeutic areas. This data highlights how structural modifications influence the overall pharmacokinetic and safety profile.

Compound/AnalogPrimary Target/UseOral Bioavailability (F%)Plasma Protein Binding (%)Clearance (CLp)Half-life (t½)Key Toxicity FlagsSource(s)
ABT-639 T-type calcium channel blocker73% (Rat), 88% (Dog)88.9% (Rat), 85.2% (Human)0.55 L/h/kg (Rat)3.3 h (Rat)Low brain penetration (1:20 ratio)[4]
Celecoxib COX-2 Inhibitor~40% (Human)~97% (Human)~0.5 L/h/kg (Human)~11 h (Human)Cardiovascular risks; Sulfonamide allergyN/A
Glibenclamide KATP channel blocker~100% (Human)>99% (Human)0.03 L/h/kg (Human)~10 h (Human)hERG channel inhibition (IC50 = 74 µM)[5]
SLC-0111 Analog Carbonic Anhydrase IX InhibitorIn silico: HighIn silico: HighN/AN/AIn silico: Non-mutagenic, potential CYP3A4 substrate[6][7]
AL106 TrkA Inhibitor (Anti-GBM)In silico: GoodN/AN/AN/AIn silico: Low toxicity profile[3]
RN-9893 Analog (1f) TRPV4 InhibitorN/A (IP admin)N/AN/AN/ADemonstrated in vivo efficacy in mitigating acute lung injury[8]

Note: Data is species-dependent. In silico predictions are theoretical and require experimental validation.

Key Experimental Protocols for ADMET Profiling

A robust ADMET assessment relies on a suite of validated in vitro assays. These experiments are designed to model complex physiological processes in a controlled, high-throughput environment, enabling early-stage decision-making.[9]

Absorption: The Caco-2 Permeability Assay

Expertise & Rationale: Predicting human oral absorption is a critical early step. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[10] This system effectively models the intestinal epithelial barrier.[11] The apparent permeability coefficient (Papp) derived from this assay is a strong predictor of in vivo absorption. We measure bidirectional permeability (Apical-to-Basolateral and Basolateral-to-Apical) to identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common mechanism for poor bioavailability.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 18-22 days to allow for full differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured before the experiment. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions.[13] Additionally, a low permeability marker like Lucifer Yellow is co-incubated to verify that transport is primarily transcellular, not paracellular (through the junctions).[12]

  • Dosing: The test compound (e.g., 10 µM) is added to the apical (A) or basolateral (B) chamber. The opposing chamber contains fresh buffer.

  • Sampling & Analysis: Aliquots are taken from the receiver chamber at specific time points (e.g., 120 minutes). The concentration of the compound in the donor and receiver chambers is quantified using LC-MS/MS.

  • Calculation: The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B) is calculated. An ER > 2 strongly suggests the compound is a substrate for an active efflux transporter.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Interpretation Seed Seed Caco-2 cells on Transwell® inserts Culture Culture for 18-22 days (Differentiation) Seed->Culture QC Monolayer Integrity QC (TEER & Lucifer Yellow) Culture->QC Dose Dose Compound to Apical (A) or Basolateral (B) side QC->Dose Incubate Incubate at 37°C (e.g., 120 min) Dose->Incubate Sample Sample Donor and Receiver Chambers Incubate->Sample LCMS Quantify Compound (LC-MS/MS) Sample->LCMS Calc Calculate Papp (A→B, B→A) and Efflux Ratio (ER) LCMS->Calc Interpret Interpret Data: High Papp = Good Absorption ER > 2 = Efflux Substrate Calc->Interpret

Caption: Caco-2 Permeability Assay Workflow.

Metabolism: Liver Microsomal Stability Assay

Expertise & Rationale: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes are the main drivers of Phase I metabolic reactions.[14] Poor metabolic stability leads to rapid clearance and a short half-life, often requiring higher or more frequent dosing. This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, to provide a rapid assessment of a compound's intrinsic clearance.

Protocol:

  • Preparation: Pooled human (or other species) liver microsomes are thawed and diluted in phosphate buffer. The test compound (e.g., 1 µM) is added.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 activity. A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.

  • Time-Course Incubation: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Toxicity: hERG Inhibition Assay

Expertise & Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).[15] Regulatory agencies mandate hERG screening for nearly all new chemical entities. While early screening can be done with binding or flux assays, the gold standard for definitive data is the manual or automated patch-clamp electrophysiology assay.[16]

Protocol:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Patch-Clamp: A single cell is targeted, and a glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The patch of membrane is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of ion flow across the entire cell membrane.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current (I_hERG_). This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the peak "tail current" is measured.

  • Compound Application: A baseline recording of the hERG current is established. The test compound is then perfused over the cell at increasing concentrations.

  • Measurement: The peak tail current is measured at each concentration after the effect has reached a steady state.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. A concentration-response curve is generated to determine the IC50 value (the concentration at which 50% of the current is inhibited). A low IC50 value is a significant red flag for cardiotoxicity. Some sulfonamides, such as the antidiabetic glibenclamide, have been shown to inhibit hERG channels.[5]

Toxicity: In Vitro Hepatotoxicity Assessment

Expertise & Rationale: Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a major reason for drug withdrawal from the market.[17][18] Sulfonamides, in particular, are associated with idiosyncratic hepatotoxicity.[19] Early screening using human-derived liver cells, such as the HepG2 cell line or primary human hepatocytes, can identify compounds with a potential for causing liver damage.

Protocol:

  • Cell Plating: HepG2 cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the test compound across a range of concentrations (e.g., 0.1 to 100 µM) for a set duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) and a positive control (a known hepatotoxin) are included.

  • Viability Assay: After incubation, cell viability is assessed. A common method is the MTS or MTT assay, where a tetrazolium salt is metabolically reduced by viable cells into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

  • Measurement: The absorbance of the colored product is read using a plate reader.

  • Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle control. A concentration-response curve is plotted to determine the CC50 (the concentration that causes 50% cytotoxicity). A low CC50 value indicates a higher potential for hepatotoxicity.

Caption: Structure-ADMET Relationship for Benzenesulfonamide Analogs.

Conclusion

The benzenesulfonamide scaffold remains a privileged structure in drug discovery, but its successful optimization requires a deep and early understanding of ADMET properties. A seemingly minor structural tweak to improve target potency can have profound and often detrimental effects on the compound's pharmacokinetic profile and safety. The comparative data and detailed protocols presented in this guide underscore the necessity of an integrated, data-driven approach. By employing these self-validating in vitro systems, researchers can identify liabilities early, understand structure-ADMET relationships, and ultimately select benzenesulfonamide analogs with the highest probability of becoming safe and effective medicines.

References

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). PMC - NIH. [Link]

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  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021-08-01). RSC Publishing. [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these is N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, a compound whose specific hazard profile is not extensively documented. This guide, therefore, serves as an essential resource, providing a robust framework for personal protective equipment (PPE) and safe handling practices. The recommendations herein are grounded in the known hazards of structurally similar compounds, namely aromatic sulfonamides and chlorinated hydrocarbons, to ensure a cautious and proactive approach to laboratory safety.

Hazard Analysis: Understanding the Risks of Aromatic Sulfonamides and Chlorinated Compounds

While the specific toxicology of this compound is not fully characterized, its constituent chemical classes suggest a number of potential hazards. Aromatic sulfonamides can be irritants to the skin, eyes, and respiratory tract.[1] Some sulfonamide-based drugs are also known to cause allergic reactions in sensitive individuals. The presence of a chlorinated phenyl group introduces the potential for hazards associated with halogenated aromatic compounds, which can be persistent in the environment and may have toxicological effects with prolonged exposure.[2]

Based on this analysis, the primary routes of potential exposure are:

  • Inhalation: Airborne dust particles of the solid compound.

  • Dermal Contact: Direct contact with the skin.

  • Ocular Contact: Contact with the eyes.

  • Ingestion: Accidental swallowing.

Therefore, a comprehensive PPE strategy must address all these potential exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, categorized by the area of protection.

Area of Protection Recommended PPE Rationale and Key Considerations
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent the inhalation of fine dust particles. For operations with a higher potential for aerosolization, or if exposure limits are exceeded, a powered air-purifying respirator (PAPR) may be necessary.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Double-gloving is strongly advised to provide an additional layer of protection against potential breaches in the outer glove. Regularly inspect gloves for any signs of degradation or perforation and change them frequently.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from dust particles and potential splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[5]
Body Protection A fully buttoned laboratory coatTo protect the skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]
Foot Protection Closed-toe shoesTo protect the feet from spills and falling objects.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Ventilation: Ensure adequate ventilation in the laboratory. The fume hood's functionality should be verified before commencing work.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure a spill kit appropriate for solid chemical spills is readily accessible.

3.2. Handling Procedure:

The following workflow diagram illustrates the key steps for the safe handling of this compound.

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Verify fume hood operation prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Weigh the compound in the fume hood prep3->handle1 handle2 Transfer to reaction vessel with care to avoid dust generation handle1->handle2 handle3 Perform the intended chemical reaction handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Figure 1: Step-by-step workflow for handling this compound.

3.3. Decontamination:

  • All glassware and equipment that have been in contact with the compound should be decontaminated. A preliminary rinse with an appropriate organic solvent (e.g., ethanol or acetone) can be followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

Disposal Plan: Responsible Management of Chemical Waste

As a chlorinated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

4.1. Waste Segregation:

Proper segregation of waste is crucial for both safety and regulatory compliance.

WasteSegregation waste_source {Waste Source | this compound} waste_types Solid Waste Liquid Waste Sharps waste_source:source->waste_types:solid e.g., contaminated gloves, weigh paper waste_source:source->waste_types:liquid e.g., solvent rinses waste_source:source->waste_types:sharps e.g., contaminated needles disposal_containers Labeled Halogenated Solid Waste Container Labeled Halogenated Liquid Waste Container Sharps Container waste_types:solid->disposal_containers:solid_cont waste_types:liquid->disposal_containers:liquid_cont waste_types:sharps->disposal_containers:sharps_cont

Figure 2: Waste segregation plan for this compound.

4.2. Disposal Procedure:

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and bench protectors, should be placed in a clearly labeled, sealed container for halogenated organic solid waste.[7]

  • Liquid Waste: Any solvent used for rinsing glassware or dissolving the compound for disposal should be collected in a designated, sealed container for halogenated organic liquid waste.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Waste containers should be stored in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Incineration is a common disposal method for chlorinated aromatic compounds.[2]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research while prioritizing personal and environmental well-being.

References

  • Classic Bells. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Hitchman, M. L., & Spackman, T. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • 3ASenrise. (n.d.). Material Safety Data Sheet: (4-Chlorophenyl)methanesulfonyl chloride.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Leeke, G. A., et al. (2021). Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics. ACS Sustainable Chemistry & Engineering, 9(4), 1576–1589.
  • ECHEMI. (n.d.).
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  • The Ohio State University Chemistry. (n.d.).
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  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • CERES Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.